Tyrosinase-IN-3

Catalog No.
S12890035
CAS No.
M.F
C21H23NO5
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrosinase-IN-3

Product Name

Tyrosinase-IN-3

IUPAC Name

[2-(2-methyl-5-propan-2-ylanilino)-2-oxoethyl] (E)-3-(2,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-13(2)16-5-4-14(3)18(10-16)22-20(25)12-27-21(26)9-7-15-6-8-17(23)11-19(15)24/h4-11,13,23-24H,12H2,1-3H3,(H,22,25)/b9-7+

InChI Key

XRKRGHISYFKGFJ-VQHVLOKHSA-N

SMILES

Array

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)C=CC2=C(C=C(C=C2)O)O

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)/C=C/C2=C(C=C(C=C2)O)O

Experimental Protocols for Tyrosinase Inhibitor Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for key experiments in tyrosinase inhibitor discovery, compiled from recent research.

Tyrosinase Inhibition Assay (Spectrophotometric)

This is the primary screen for determining inhibitor efficacy [1].

  • Principle: The assay measures the rate of L-DOPA oxidation to dopachrome, which has a distinct absorbance peak, in the presence and absence of a test compound.
  • Procedure:
    • Prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase (or recombinant human tyrosinase), and the test compound at various concentrations.
    • Pre-incubate the mixture for 5-10 minutes to allow the inhibitor to bind to the enzyme.
    • Initiate the reaction by adding the substrate (L-DOPA).
    • Immediately monitor the formation of dopachrome by measuring the increase in absorbance at 475–490 nm for 2-5 minutes using a microplate reader or spectrophotometer.
    • Include a positive control (e.g., kojic acid) and a blank without the enzyme.
  • Data Analysis: Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response curve [1].
Affinity Ultrafiltration-LC/MS for Rapid Screening

This method rapidly identifies active compounds from complex mixtures like natural extracts without prior isolation [2].

  • Principle: Active inhibitors bind to tyrosinase and are retained by an ultrafiltration membrane, while non-binding compounds are washed away. The bound ligands are then released, separated by LC, and identified by MS.
  • Workflow:
    • Incubation: Incubate the tyrosinase enzyme with a crude extract or compound library.
    • Ultrafiltration: Transfer the mixture to an ultrafiltration device (e.g., a centrifugal filter with a MWCO of 10 kDa) and centrifuge to remove unbound compounds.
    • Washing: Wash the filter with buffer to eliminate non-specifically bound materials.
    • Ligand Release: Dissociate the enzyme-ligand complex using a denaturing solvent (e.g., methanol).
    • Analysis: Analyze the released ligands using HPLC-MS to separate and identify the active compounds [2].
Cell-Based Assay for Anti-Melanogenic Activity

This confirms cellular efficacy and checks for cytotoxicity.

  • Principle: Measures the reduction of melanin content in melanocytes (e.g., B16F10 mouse melanoma cells or human primary melanocytes) after treatment with the inhibitor.
  • Procedure:
    • Cell Culture: Maintain B16F10 cells in DMEM supplemented with 10% FBS.
    • Treatment: Seed cells in multi-well plates. After 24 hours, treat with the test compound, with or without a stimulator like α-MSH or UVB irradiation.
    • Melanin Content Measurement (Key Step):
      • After 48-72 hours, wash the cells with PBS.
      • Lyse the cells and dissolve the melanin pellet in a hot alkali solution (e.g., 1N NaOH).
      • Measure the absorbance at 405 nm. Melanin content is normalized to total cellular protein.
    • Cell Viability Assay: Perform a parallel MTT assay to ensure that reduced melanin is not due to cytotoxicity [1] [3].

Common Tyrosinase Inhibitor Scaffolds and Data

The following table summarizes prominent inhibitor classes and their characteristic data, which can serve as a benchmark for new compounds like Tyrosinase-IN-3.

Inhibitor Class/Compound Reported IC₅₀ (or Potency) Key Structural Features Proposed Mechanism of Action
Kojic Acid 27.09 µM [1] γ-Pyrone Copper chelation at the active site [4]
ε-Viniferin 3.51 µM [1] Stilbene dimer Competitive inhibition; binds catalytic copper [1]
Vitisin B 10.74 µM [1] Stilbene tetramer Competitive inhibition; multiple H-bonds and hydrophobic interactions [1]
Repurposed Drugs (e.g., Thiopurines) Varies by compound [5] Heterocyclic structures Often copper chelation or competitive binding [5]
Triazole-based Compounds Varies by derivative [4] 1,2,4-Triazole ring Coordination with copper ions and π-π stacking [4]
HOPNO-derived Inhibitors High affinity [6] 2-Hydroxypyridine N-oxide Acts as a transition-state analogue, mimicking the catechol intermediate [6]

Visualizing the Research Context

The following diagrams illustrate the biological pathway targeted by inhibitors and a modern screening workflow.

melanogenesis Melanogenesis Signaling Pathway UV_MSH UV Exposure / α-MSH MC1R MC1R Receptor UV_MSH->MC1R cAMP ↑ cAMP MC1R->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF ↑ MITF Transcription CREB->MITF TYR Tyrosinase (TYR) Expression MITF->TYR Melanin Melanin Synthesis TYR->Melanin

Diagram 1: The melanogenesis pathway. Key targets for inhibition are Tyrosinase (TYR) expression and its enzymatic activity, with MITF as a key regulatory transcription factor [3] [5].

workflow Tyrosinase Inhibitor Screening Workflow Start Compound Library / Natural Extract UF_LCMS Affinity Ultrafiltration with LC-MS Start->UF_LCMS Rapid Screening Inhib_Assay Enzymatic Inhibition Assay (IC₅₀ Determination) UF_LCMS->Inhib_Assay Confirmatory Assay Cell_Assay Cell-Based Assay (Melanin Content & Viability) Inhib_Assay->Cell_Assay Cellular Efficacy Char Hit Characterization (SAR, Docking, Selectivity) Cell_Assay->Char Lead Optimization

Diagram 2: A multi-stage screening workflow for identifying and characterizing tyrosinase inhibitors, integrating rapid affinity screening with functional validation [2] [1].

Research Strategies for this compound

To find the specific information you need on "this compound," I suggest the following strategies:

  • Check Specialized Databases: Search commercial chemical vendor sites (e.g., MedChemExpress, Selleckchem, TargetMol), patent databases (USPTO, Google Patents), and scientific literature databases (PubMed, Google Scholar) using the exact compound name.
  • Explore Related Chemical Series: "this compound" likely belongs to a series of published inhibitors. Searching for related names (e.g., "Tyrosinase-IN-1", "Tyrosinase-IN-4") may lead you to the foundational research paper that describes the entire series, including this compound.
  • Leverage Al Tools: Use AI-powered research tools that can scan vast scientific literature and chemical databases to connect a compound name with its source publication.

References

mechanism of action of Tyrosinase-IN-3 tyrosinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The Core Mechanism of Tyrosinase and Melanogenesis

Tyrosinase is a multi-copper enzyme that catalyzes the rate-limiting steps in melanin production [1] [2]. Its active site contains two copper ions (CuA and CuB), each coordinated by three histidine residues, which are essential for its catalytic activity [2] [3].

The enzyme exhibits two core activities [3]:

  • Monophenolase activity: Hydroxylation of the monophenol L-tyrosine to the o-diphenol L-DOPA.
  • Diphenolase activity: Oxidation of L-DOPA to o-dopaquinone.

The diagram below illustrates the catalytic cycle of tyrosinase and the subsequent melanogenesis pathway.

G cluster_enzyme Tyrosinase Catalytic Cycle cluster_pathway Melanogenesis Pathway Eox Oxy-Tyrosinase (Eox) Em Met-Tyrosinase (Em) Eox->Em Oxidizes L-DOPA LTyrosine L-Tyrosine (Monophenol) Eox->LTyrosine Hydroxylates LDOPA L-DOPA (o-Diphenol) Eox->LDOPA Oxidizes Ed Deoxy-Tyrosinase (Ed) Em->Ed Oxidizes L-DOPA Ed->Eox Binds O₂ O2 O₂ O2->Ed LTyrosine->LDOPA Monophenolase Dopaquinone Dopaquinone (o-Quinone) LDOPA->Dopaquinone Diphenolase Leuco Leucodopachrome Dopaquinone->Leuco Cys Cysteine / Glutathione Dopaquinone->Cys Dopachrome Dopachrome Leuco->Dopachrome Eumelanin Eumelanin Dopachrome->Eumelanin Pheomelanin Pheomelanin Cys->Pheomelanin

Diagram of the tyrosinase catalytic cycle and the melanogenesis pathway, showing the key enzymatic steps and the branching point for eumelanin and pheomelanin synthesis [4] [3].

General Mechanisms of Tyrosinase Inhibition

Compounds can inhibit tyrosinase through several established mechanisms. The most relevant for drug development are reversible inhibition and copper chelation [1] [3].

The table below summarizes the primary mechanisms of reversible tyrosinase inhibitors.

Mechanism Description Example Compounds
Competitive Inhibition Inhibitor directly competes with the substrate (L-tyrosine or L-DOPA) for binding to the enzyme's active site [1]. Kojic acid (mixed-type), some flavonoids [1] [5].
Non-competitive/Mixed Inhibition Inhibitor binds to an allosteric site or the enzyme-substrate complex, altering the enzyme's structure and function [1]. Kojic acid (mixed-type), tropolone [1].
Copper Chelation Inhibitor directly coordinates with the copper ions (CuA and CuB) in the active site, disrupting the catalytic center [1] [6]. Kojic acid, tropolone, thioamide-containing compounds [1] [6].

Key Functional Groups and Molecular Interactions

The search results highlight specific chemical features that are critical for effective inhibition:

  • Ketone and Hydroxyl Groups: Compounds with these adjacent functional groups can effectively chelate the copper ions in the active site. The ketone group (C=O) chelates copper, while hydroxyl groups (-OH) can form hydrogen bonds with surrounding amino acids like Arg321 and Arg374 [1].
  • Thioamide Group: The sulfur atom in this group has a high affinity for binding to the dicopper center of tyrosinase, making it a key feature in inhibitors like carbothioamidopyrazoles [6].

Core Experimental Protocols for Validation

To fully characterize an inhibitor like Tyrosinase-IN-3, researchers employ a suite of biochemical and computational assays. The workflow below outlines the key experimental stages.

G InSilico In Silico Analysis (Molecular Docking) InVitroEnz In Vitro Enzyme Assay InSilico->InVitroEnz Spectroscopy Biophysical Analysis (e.g., CD Spectroscopy) InSilico->Spectroscopy Kinetics Kinetic Mechanism Study InVitroEnz->Kinetics InVitroEnz->Spectroscopy Spectroscopy->Kinetics

A proposed workflow for the experimental validation of a tyrosinase inhibitor, integrating computational and laboratory methods [5] [6].

Detailed Methodologies
  • In Vitro Tyrosinase Inhibition Assay

    • Principle: Measures the inhibitor's ability to prevent the enzyme-catalyzed oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm [7].
    • Typical Protocol:
      • A mixture of phosphate buffer (pH 6.8), the test sample, and mushroom tyrosinase is incubated at 25°C for 10 minutes.
      • The reaction is initiated by adding L-DOPA.
      • After 5 minutes, the absorbance at 475 nm is measured.
      • The percentage inhibition is calculated using the formula: [(A - B) - (C - D)] / (A - B) × 100, where A is the control (enzyme without inhibitor), B is its blank (no enzyme), C is the sample (with inhibitor), and D is its blank (inhibitor without enzyme) [7].
    • Kojic acid is typically used as a positive control [7] [6].
  • Kinetic Mechanism Studies (Dixon Plot)

    • Purpose: To determine the inhibition modality (competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Ki) [6].
    • Method: The initial reaction rate (1/v) is measured at different substrate concentrations and various inhibitor concentrations. A plot of 1/v versus the inhibitor concentration [I] is made. The intersection point of the lines indicates the -Ki value [6].
  • Molecular Docking and Dynamics Simulations

    • Purpose: To predict the binding pose, affinity, and key interactions between the inhibitor and the tyrosinase active site [1] [5].
    • Typical Protocol:
      • The 3D structure of tyrosinase (e.g., PDB ID 2Y9X) is prepared by removing water and adding hydrogens [5] [6].
      • The inhibitor's 3D structure is optimized.
      • Docking software (e.g., AutoDock Vina, GLIDE) is used to simulate binding, focusing on the active site containing copper ions and key histidine residues [5] [6].
      • Post-docking analysis identifies interacting residues (e.g., His263, His259, Gly281) and bond distances [1] [6].
      • Molecular dynamics (MD) simulations (e.g., 100 ns) are often run to assess the stability of the protein-inhibitor complex in a simulated biological environment [5].

How to Proceed with Research on this compound

Since the specific mechanism of this compound was not found in the public domain, I suggest you take the following steps to acquire the information you need:

  • Consult Specialized Databases: Search for "this compound" on scientific databases like PubMed and Google Scholar. Also, look it up on commercial chemical vendor sites (e.g., Selleckchem, MedChemExpress), as they often provide protocol summaries and referenced data sheets.
  • Analyze the Structure: If you have access to the compound's chemical structure, you can make an educated hypothesis about its mechanism. Compare its functional groups (e.g., presence of ketone, hydroxyl, or thioamide groups) to the known inhibitors mentioned in this guide.
  • Focus on Key Residues: Regardless of its specific structure, any potent inhibitor is likely to interact with the critical copper ions or key residues like His263, His259, Arg321, and Gly281 in the active site [1] [6].

References

Tyrosinase Copper Chelation Mechanism in the Active Site: Structural Insights and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrosinase as a Therapeutic Target

Tyrosinase (EC 1.14.18.1) represents a crucial metalloenzyme target for pharmaceutical and cosmetic research due to its central role in melanin biosynthesis. This type-3 copper protein catalyzes the initial and rate-limiting steps in melanogenesis through two distinct enzymatic activities: the ortho-hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). The products of these reactions subsequently polymerize spontaneously to form melanin pigments, which play critical roles in skin pigmentation, UV protection, and wound healing in mammals. The significance of tyrosinase extends beyond mammalian systems to include pigmentation disorders such as albinism and vitiligo, melanoma progression, and undesirable enzymatic browning in food products. The binuclear copper center of tyrosinase presents a unique target for therapeutic intervention through metal chelation strategies, making understanding of its precise molecular mechanism essential for rational drug design.

The development of Tyrosinase-IN-3 and related inhibitors represents a promising approach for targeting hyperpigmentation disorders and melanoma. This technical guide provides a comprehensive analysis of the coordination chemistry, structural determinants, and catalytic mechanism of tyrosinase, with particular emphasis on experimental approaches for investigating copper chelation in the active site. Intended for researchers and drug development professionals, this document integrates fundamental biochemical principles with advanced structural insights to facilitate the design of next-generation tyrosinase inhibitors with improved specificity and therapeutic efficacy.

Structural Organization of the Tyrosinase Active Site

Overall Architecture and Copper Center Geometry

The tyrosinase active site features a conserved binuclear copper center where each copper ion (CuA and CuB) is coordinated by three histidine residues provided by the protein's four-helix bundle structural scaffold. The six conserved histidines (three per copper ion) form a coordination sphere that maintains the copper ions in close proximity (approximately 3.6-4.2 Å apart), optimized for the activation of molecular oxygen and subsequent substrate oxidation. This type-3 copper protein family includes homologous enzymes such as catechol oxidases and hemocyanins, all sharing the characteristic six-histidine coordination motif but differing in their specific biological functions and substrate preferences. The structural variations in residues surrounding the active site primarily account for these functional differences, particularly regarding substrate access and catalytic specificity [1].

The spatial arrangement of the copper center enables the binding of molecular oxygen as a peroxide bridge in a μ-η²:η² side-on configuration between the two copper ions, forming the oxy state of the enzyme. This oxygen-binding mode activates the O-O bond for subsequent cleavage and insertion into phenolic substrates. The copper ions in the resting met state typically exist as Cu(II)-Cu(II), which can be reduced to the deoxy state (Cu(I)-Cu(I)) before oxygen binding. The flexibility of the dinuclear copper center during catalysis has been confirmed crystallographically, demonstrating significant coordinate flexibility that enables the structural rearrangements necessary for substrate binding and product release [2] [3].

Comparative Structural Features Across Species

Table 1: Structural Variations in Tyrosinase Active Sites Across Species

Source PDB ID Thioether Bond Placeholder Residue/Region Conserved Methionine Blocking Residue Catalytic Activities
Streptomyces castaneoglobisporus 1WX2 No Tyr98 (caddie) Met201 Gly204 Mono- & diphenolase
Bacillus megaterium 3NM8 No No Met215 Val218 Mono- & diphenolase
Agaricus bisporus (PPO3) 2Y9X Yes Cleaved C-terminal Met280 Val283 Mono- & diphenolase
Ipomoea batatas (catechol oxidase) 1BT3 Yes Cleaved C-terminal Met258 Phe261 Diphenolase only
Human (predicted) - No C-terminal region ~Met250 ~Phe250 Mono- & diphenolase

Significant structural variations exist between tyrosinases from different biological sources, particularly regarding auxiliary structural elements that modulate active site accessibility. Bacterial tyrosinases from Streptomyces castaneoglobisporus utilize a specialized accessory protein called "caddie" that functions as a metallochaperone to facilitate copper incorporation into the apoenzyme. The caddie protein contains two copper-binding sites and physically associates with tyrosinase, with Tyr98 of caddie serving as a placeholder residue that blocks substrate access to the active site until copper transfer is complete [2] [1]. In contrast, mammalian tyrosinases and many plant polyphenol oxidases employ a C-terminal domain that acts as an intrinsic placeholder, requiring proteolytic cleavage or conformational change for enzymatic activation.

Another key structural variation involves the presence of a thioether bond between a conserved cysteine residue and the second histidine ligand of CuA in certain tyrosinases, particularly those from fungi and plants. This post-translational modification stabilizes the flexible loop region containing this histidine residue and restricts the coordinate flexibility of the copper center. The presence of this thioether bond, combined with a bulky phenylalanine residue above the active site (e.g., F261 in sweet potato catechol oxidase), has been correlated with restricted monophenolase activity, explaining why some type-3 copper proteins function primarily as catechol oxidases rather than true tyrosinases [1] [4].

Catalytic Mechanism and Copper Coordination Chemistry

The Catalytic Cycle and Oxygen Activation

The catalytic mechanism of tyrosinase involves a sophisticated redox cycling between three distinct states of the binuclear copper center: deoxy (Cu(I)-Cu(I)), oxy (Cu(II)-O₂²⁻-Cu(II)), and met (Cu(II)-Cu(II)). The deoxy state binds molecular oxygen to form the oxy state, characterized by a peroxide bridge coordinated between the two copper ions in a μ-η²:η² side-on configuration. This oxygenated form represents the primary catalytic species capable of oxidizing both monophenolic and diphenolic substrates. The met state represents the resting form of the enzyme, which can oxidize diphenols but lacks monophenolase activity, as it cannot incorporate oxygen into aromatic rings [2] [5].

During the monophenolase cycle, tyrosine or other monophenolic substrates enter the active site and undergo ortho-hydroxylation through an electrophilic aromatic substitution mechanism. The peroxide oxygen is inserted into the aromatic ring, forming a catechol product that remains coordinated to the copper center. The enzyme then advances to the oxidation phase, where the catechol is oxidized to an o-quinone, releasing the product and regenerating the met state. For diphenolase activity, catechol substrates bypass the hydroxylation step and proceed directly to oxidation. The entire catalytic cycle involves precise electron transfer processes and proton abstraction steps that are facilitated by conserved residues in the second coordination sphere [4] [5].

Substrate Binding and Dehydroxylation Mechanism

Table 2: Copper Coordination Geometry During Catalytic Cycle

Catalytic State Copper Oxidation States Copper-Copper Distance Primary Substrate Orientation Key Structural Features
Deoxy Cu(I)-Cu(I) ~3.6 Å N/A Reduced, oxygen-binding competent
Oxy Cu(II)-O₂²⁻-Cu(II) ~3.7 Å Towards CuA Peroxide bridge (μ-η²:η²)
Met Cu(II)-Cu(II) ~4.2 Å N/A Hydroxide/water bridged
Monophenol Bound Cu(II)-Cu(II) ~3.9 Å Phenolic oxygen to CuA Conserved water molecule
Diphenol Bound Cu(II)-Cu(II) ~3.8 Å Two oxygens to CuA Substrate rotation restricted

Structural studies of Bacillus megaterium tyrosinase with bound substrates have revealed that both monophenols (tyrosine) and diphenols (L-DOPA) bind to CuA in a similar orientation, with the phenolic oxygen coordinating to the copper ion and the aromatic ring positioned through π-π interactions with a conserved histidine residue (H208 in TyrBm). This finding challenged earlier proposals that monophenols and diphenols bind to different copper ions and established that both catalytic activities occur at the same primary binding site without significant reorganization of the copper coordination geometry [4].

A critical aspect of the mechanism involves substrate deprotonation before oxidation. The tyrosinase active site contains a conserved water molecule that is activated by a pair of conserved residues (E195 and N205 in TyrBm) and serves as the deprotonating base for the phenolic hydroxyl group. This water molecule is positioned equidistant between the carboxylate of glutamate and the carbonyl of asparagine, forming a hydrogen-bonding network that facilitates proton transfer from the substrate to the glutamate residue. This mechanism explains the essential role of these conserved residues in catalysis, as confirmed by site-directed mutagenesis studies [4]. During the reaction, monophenolic substrates undergo a rotation within the active site to enable the electrophilic attack that leads to hydroxylation, while diphenols undergo oxidation without significant reorientation. This differential requirement for substrate rotation explains why enzymes with restricted active site flexibility (e.g., catechol oxidases) lack monophenolase activity [4].

CatalyticCycle Deoxy Deoxy State Cu(I)-Cu(I) Oxy Oxy State Cu(II)-O₂²⁻-Cu(II) Deoxy->Oxy O₂ Binding Monophenol Monophenol Complex Oxy->Monophenol Monophenol Hydroxylation Quinone Quinone Product Oxy->Quinone Release Met Met State Cu(II)-Cu(II) Met->Deoxy Reduction Catechol Catechol Complex Met->Catechol Diphenol Binding Monophenol->Catechol Formation Catechol->Oxy Oxidation Catechol->Met Oxidation Quinone->Met Regeneration

Figure 1: Catalytic cycle of tyrosinase showing transitions between major states

Strategic Approaches for Copper Chelation in Tyrosinase Inhibition

Molecular Basis of Copper Chelation

Copper-chelation strategies represent a primary mechanism for tyrosinase inhibition, directly targeting the enzyme's metallocofactor requirement for catalytic activity. Effective chelators must compete with the native histidine coordination sphere that maintains the structural and functional integrity of the binuclear copper center. The most potent chelators typically incorporate heterocyclic nitrogen atoms or oxygen-containing functional groups that can coordinate to the copper ions with higher affinity than the native histidine ligands, thereby disrupting the electron transfer processes essential for substrate oxidation. Successful chelation requires not only high metal-binding affinity but also sufficient molecular accessibility to reach the buried active site, which is located approximately 4-6 Å beneath the protein surface [6].

The design of tyrosinase inhibitors based on copper chelation must account for the redox activity of the copper ions and their accessibility through the substrate channel. Many effective chelators, such as kojic acid, tropolone, and 2-hydroxypyridine-N-oxide (HOPNO), function as transition state analogs that mimic the coordination geometry of the substrate's phenolic oxygen or the proposed peroxide intermediate. These compounds typically form bidentate complexes with CuA, which has been identified as the primary substrate-binding site. Recent approaches have focused on embedding these established chelating motifs into larger molecular frameworks, such as aurone scaffolds or amino acid derivatives, to enhance both binding affinity and species selectivity [6].

Structural Determinants of Inhibitor Specificity

The species-dependent variability in tyrosinase active site architecture presents both challenges and opportunities for selective inhibitor design. For instance, the presence of a restricting thioether bond in fungal tyrosinases creates a more rigid active site environment compared to the more flexible bacterial enzymes. Similarly, mammalian tyrosinases feature a cysteine-rich domain not present in microbial counterparts, which could be exploited for selective targeting. The placeholder residues that guard access to the active site in latent enzyme forms also differ significantly between species—bacterial systems utilize the caddie protein, while mammalian enzymes employ a C-terminal autoinhibitory domain [1].

These structural differences have profound implications for inhibitor design, as demonstrated by the varying potency of HOPNO derivatives against fungal, bacterial, and human tyrosinases. The incorporation of chelating motifs into peptide-based frameworks represents a promising strategy to enhance selectivity by exploiting differences in the substrate access channels and surface topology surrounding the active site. Additionally, allosteric targeting of the cysteine-rich domain in mammalian tyrosinases offers an alternative approach that indirectly disrupts copper coordination by perturbing the global protein fold, as evidenced by the loss of enzymatic activity in certain mutation-induced misfolding mutants [6] [7].

Experimental Methods for Investigating Copper Chelation

Structural Characterization Techniques

X-ray crystallography has been instrumental in elucidating the molecular details of copper coordination in tyrosinase and its inhibition by chelating compounds. The standard approach involves soaking native tyrosinase crystals in solutions containing copper ions or potential chelating inhibitors, followed by high-resolution data collection and structure determination. For Streptomyces castaneoglobisporus tyrosinase, this method revealed the precise geometry of the binuclear copper center and identified the copper-binding sites on the associated caddie protein [2]. A particularly effective strategy for capturing substrate or inhibitor complexes involves metal substitution, where the native Cu(II) ions are replaced with Zn(II) to maintain structural integrity while inhibiting catalytic activity, thus enabling the visualization of bound ligands that would otherwise be rapidly turned over [4].

Site-directed mutagenesis of conserved active site residues provides complementary information about their roles in metal coordination and catalysis. For example, systematic mutation of the copper-coordinating histidines or the second-sphere residues (E195 and N205 in TyrBm) allows researchers to dissect their contributions to metal binding affinity, substrate positioning, and proton transfer. These experiments typically employ a QuikChange mutagenesis approach using complementary primers containing the desired mutations, followed by protein expression, purification, and functional characterization [2]. The combination of crystallographic data and mutagenesis studies has confirmed the essential role of the conserved water molecule activated by E195 and N205 in substrate deprotonation, providing a complete picture of the catalytic mechanism and identifying potential vulnerabilities for therapeutic intervention [4].

Kinetic Analysis of Inhibition

Enzyme kinetics provide quantitative insights into the potency and mechanism of copper chelators. The standard assay for tyrosinase activity monitors the oxidation of L-DOPA to dopachrome by measuring the increase in absorbance at 475 nm (ΔA₄₇₅/min). For comprehensive characterization, inhibitors should be tested across a range of pH conditions (typically pH 4-8) and copper concentrations to determine whether chelation is competitive with substrate binding or directly with the copper ions. In the case of this compound and similar compounds, pre-incubation studies with apoenzyme (copper-free) versus holoenzyme (copper-loaded) can distinguish between true chelation effects and allosteric inhibition mechanisms [2].

High-performance liquid chromatography (HPLC) using size-exclusion columns (e.g., Superdex 200) provides valuable information about the stoichiometry of copper binding and the stability of the enzyme-inhibitor complex. This method can detect changes in oligomeric state or aggregation behavior that may result from copper removal by potent chelators. When designing inhibition studies, it is essential to include appropriate controls for non-specific aggregation and oxidative inactivation, which can produce false positives in screening assays. The most reliable data come from integrated approaches that combine kinetic analysis with structural methods to establish a complete structure-activity relationship for copper-chelating inhibitors [2] [6].

Conclusion and Future Perspectives

The copper chelation mechanism represents a validated and productive approach for tyrosinase inhibition with significant applications in pharmaceutical and cosmetic sciences. The structural insights gained from high-resolution crystallographic studies of bacterial, fungal, and mammalian tyrosinases have revealed conserved features of the binuclear copper center while highlighting important species-specific variations that can be exploited for selective inhibitor design. The dynamic nature of the copper coordination sphere, with its flexible histidine ligands and conserved second-sphere residues, presents multiple opportunities for targeted intervention by chelating compounds that mimic substrate coordination or reaction intermediates.

References

Tyrosinase-IN-3 binding affinity to human tyrosinase catalytic domain

Author: Smolecule Technical Support Team. Date: February 2026

The Catalytic Domain and Inhibition Mechanism

The catalytic domain of human tyrosinase is a type-3 copper-containing center with two copper ions (CuA and CuB), each coordinated by three conserved histidine residues [1] [2]. This domain catalyzes the initial and rate-limiting steps of melanin synthesis [2].

Inhibitors often work by interacting with key residues in this domain. Computational and experimental studies highlight several critical interactions for effective inhibition [3]:

  • Pi–pi interactions with His367.
  • Polar interactions with Asn364, Glu345, and Glu203.
  • Metal coordination, where compounds with a catechol group (like catechin) can chelate the copper ions in the active site [1].

Protocols for Evaluating Binding Affinity

The following diagram outlines a standard integrated protocol for evaluating tyrosinase inhibitors, combining computational and experimental approaches.

G Integrated Workflow for Tyrosinase Inhibitor Evaluation Start Start Sub_Computer Computational Analysis1. Structure Preparation2. Molecular Docking3. Molecular Dynamics4. Binding Energy Calculation (MM/GBSA) Start->Sub_Computer Sub_Experiment Experimental Validation1. In Vitro Enzyme Inhibition2. Zymography3. Cell-Based Assays Start->Sub_Experiment Docking Molecular Docking Sub_Computer->Docking Assay In Vitro Assay Sub_Experiment->Assay Zymo Zymography Sub_Experiment->Zymo MD Molecular Dynamics Energy Binding Energy (MM/GBSA) MD->Energy Docking->MD

Integrated workflow for tyrosinase inhibitor evaluation.

Detailed Experimental & Computational Protocols

Here are the detailed methodologies for key experiments cited in the search results.

1. Computational Molecular Docking [1]

  • Objective: Predict the binding pose and affinity of a ligand within the tyrosinase catalytic domain.
  • Receptor Preparation: The 3D crystal structure of mushroom tyrosinase (PDB: 2Y9X) is often used as a homology model for human tyrosinase. The protein structure is preprocessed by adding hydrogen atoms, optimizing hydrogen bonds, and defining protonation states of histidine residues.
  • Ligand Preparation: 3D ligand structures are obtained from databases like PubChem and prepared by generating possible tautomers and stereoisomers at neutral pH.
  • Docking Protocol: Docking is performed using extra-precision (XP) mode. The active site is defined around the copper ions and key residues (e.g., His61, His85, His259, Asn260, His263). The scoring function accounts for van der Waals forces, hydrogen bonding, metal coordination, and solvation effects.

2. Molecular Dynamics (MD) Simulation [1] [2]

  • Objective: Assess the stability of the docked protein-ligand complex and study binding interactions over time.
  • System Setup: The docked complex is solvated in an explicit water box with ions to neutralize the system.
  • Simulation Run: A production run of at least 100 nanoseconds is performed under controlled temperature and pressure. Post-simulation analysis includes calculating root-mean-square deviation (RMSD) of the protein-ligand complex and monitoring specific intermolecular interactions.
  • Advanced Methods: Ab initio MD (AIMD) and Metadynamics can be used for deeper mechanistic studies of the catalytic reaction itself [2].

3. In Vitro Tyrosinase Inhibition Assay [3]

  • Objective: Experimentally determine the percentage of tyrosinase enzyme inhibition by a compound.
  • Procedure: Mushroom or murine tyrosinase is incubated with the inhibitor compound and a substrate (L-tyrosine or L-DOPA). The formation of the dopachrome product is measured spectrophotometrically.
  • Data Analysis: Inhibition percentage is calculated by comparing the reaction rate with the inhibitor to a control without it. Kojic acid is typically used as a positive control.

4. Zymography [1]

  • Objective: Detect tyrosinase inhibition without interference from light-absorbing byproducts, which can be an issue with spectroscopic methods.
  • Procedure: This is an electrophoretic method. The enzyme is separated on a non-denaturing polyacrylamide gel containing a substrate. After electrophoresis, the gel is incubated to allow the enzymatic reaction, and bands of activity are visualized.

Key Quantitative Data from Research

The following table summarizes quantitative data from recent studies on other tyrosinase inhibitors, which serves as a reference for the kind of data typically reported for compounds like Tyrosinase-IN-3.

Inhibitor / Parameter Reported Value / Finding Method Used Context & Comparison
(+)-Catechin / (-)-Epicatechin Substantial tyrosinase inhibition; Docking scores: -9.346 to -5.795 kcal/mol [1]. XP Molecular Docking, MM/GBSA, In vitro assay [1]. Consistent substantial inhibition in both mushroom and murine tyrosinases.
New Actives (e.g., SPB02402) Inhibition percentage >90% at 1 mM concentration [3]. ECBS virtual screening, In vitro tyrosinase inhibition assay [3]. Higher than kojic acid (61.9% inhibition).
Copper Chelation Metal coordination via catechol group linked with free 3-OH group contributes significantly to inhibition [1]. Molecular dynamics simulation & post-analysis [1]. Key mechanism for catechin vs. cyanidin-3-O-glucoside.
Critical Residues for Binding Pi-pi with His367; Polar with Asn364, Glu345, Glu203 [3]. Pharmacophore modeling & molecular docking with human tyrosinase model [3]. Essential for high-affinity ligand binding.

How to Locate Specific Data on this compound

  • Search specialized databases: Look up "this compound" directly in chemical and pharmacological databases like PubChem, BindingDB, or ChEMBL. These often contain curated bioactivity data.
  • Consult supplier information: The company that synthesizes and sells "this compound" (e.g., MedChemExpress, Selleckchem, etc.) typically provides a data sheet with its biological activity, which often includes IC50 values.
  • Review relevant patents: Technical information on specific inhibitor compounds is frequently detailed in patent documents.

References

Tyrosinase-IN-3 molecular docking studies with tyrosinase

Author: Smolecule Technical Support Team. Date: February 2026

Computational Workflow for Tyrosinase Docking Studies

The process of elucidating the binding mode of a compound to tyrosinase typically follows a multi-stage computational pipeline, often complemented by experimental validation. The general workflow is summarized in the diagram below:

G Start Start: Study Objective Prep Protein & Ligand Preparation Start->Prep Dock Molecular Docking Prep->Dock Analysis Pose Analysis & Interaction Profiling Dock->Analysis Validation Validation & Refinement Analysis->Validation

This workflow outlines the key stages, which are described in detail below:

  • Protein Preparation: The crystal structure of mushroom tyrosinase (Agaricus bisporus, PDB ID: 2Y9X) is frequently used as a model system due to its high homology with the human enzyme and commercial availability [1] [2] [3]. The preparation process involves:

    • Removing exogenous water molecules and co-crystallized ligands [3].
    • Adding hydrogen atoms and assigning correct protonation states, particularly for the critical histidine residues (His61, His85, His94, His259, His263, His296) that coordinate the two copper ions (CuA and CuB) in the active site [1] [4].
    • Optimizing the hydrogen-bonding network and performing energy minimization to relieve steric clashes [1].
  • Ligand Preparation: The 3D structure of the small molecule inhibitor must be energetically minimized and its ionization state generated for the relevant pH using tools like LigPrep (Schrödinger) or similar software [1]. Retaining specific chirality and generating possible tautomers are also crucial steps [1].

  • Molecular Docking: Docking is performed to predict the binding pose and affinity of the ligand within the enzyme's active site. Common protocols include:

    • Software: GLIDE (Schrödinger) is widely used, often in Extra Precision (XP) mode to accurately score binding poses [1] [5].
    • Grid Generation: The docking grid is centered on the native co-crystallized ligand or the binuclear copper center [1].
    • Flexibility: The ligand is typically treated as flexible, while the receptor is kept rigid, though some side-chain flexibility can be incorporated [1].
  • Post-Docking Analysis: The output docking poses are analyzed for:

    • Binding Affinity: Docking scores (often in kcal/mol) are used to rank the poses [1] [5].
    • Key Interactions: Specific attention is paid to interactions with the copper ions and the six coordinating histidine residues. Other important interactions include hydrogen bonds with residues like Asn260, hydrophobic contacts with Phe264, Met280, and π-π stacking with His residues [1] [5] [4].

Key Interactions and Quantitative Profiling

For a hypothetical compound like Tyrosinase-IN-3, your analysis should focus on quantifying its interactions with key residues in the tyrosinase active site. The table below summarizes the critical interactions to look for, based on known inhibitor studies.

Interaction Type Key Amino Acid Residues / Ions Functional Significance Exemplary Compounds
Copper Chelation CuA, CuB (via His61, His85, His94, His259, His263, His296) Directly blocks substrate access to the catalytic core; a hallmark of potent inhibitors [6] [4]. Kojic acid, Thio-compounds [5] [4]
Hydrogen Bonding His85, Asn260, Ser282, Arg268, Gly281 [1] [5] Anchors the inhibitor in the active site and provides binding specificity. Rhodanine-3-propionic acid, Catechin [7] [1]
Hydrophobic/π-π Stacking Phe264, Met280, Phe292, Val283, His residues [1] [8] [5] Stabilizes the ligand binding through van der Waals forces and π-π interactions. Oxyresveratrol, Quinoline derivatives [8] [5]
Metal-Acceptor Interaction Copper ions in the active site [4] A specific type of non-covalent interaction contributing to binding stability. Vanillic acid [4]

Experimental Validation and Advanced Protocols

Computational predictions must be validated experimentally. The following table outlines common methods used to confirm docking results.

Experimental Method Protocol Summary Key Measurable Outcomes
In Vitro Tyrosinase Inhibition Mushroom tyrosinase activity is measured spectrophotometrically using L-DOPA or L-tyrosine as a substrate. The inhibitor is tested at various concentrations [7] [8]. IC₅₀ value (half-maximal inhibitory concentration); allows comparison of potency with standards like kojic acid [8].
Kinetic Mechanism Studies The inhibitor's effect is measured at different substrate concentrations. Data are analyzed using Lineweaver-Burk plots [6]. Determination of inhibition type (competitive, non-competitive, uncompetitive); reveals if the inhibitor binds to the active site.
Copper Chelation Assay The compound is incubated with CuCl₂, and the change in absorbance is scanned from 240 to 600 nm [3]. Confirmation of direct interaction with copper ions, supporting the proposed chelation mechanism.
Cell-Based Assays (B16 Melanoma) Inhibition of melanin synthesis is measured in murine B16F10 or human melanoma cells after compound treatment [6]. Reduction in cellular melanin content; confirms activity in a physiological context and assesses cytotoxicity.

For a more rigorous study, advanced computational methods should be employed:

  • Molecular Dynamics (MD) Simulations: Run simulations (e.g., for 100 ns) to assess the stability of the ligand-protein complex in a solvated environment. Analyze Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the binding pose stability over time [1] [5].
  • Binding Free Energy Calculations: Use methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate the binding free energy, which often correlates better with experimental activity than docking scores alone [1].

Important Considerations for Your Research

  • Homology Modeling for Human Tyrosinase: Since the crystal structure of human tyrosinase is not fully resolved, many studies use the mushroom enzyme or a homology model of human tyrosinase built from structures like tyrosinase-related protein 1 (HsTYRP1) or generated by AlphaFold [7] [1]. Docking against these models can provide more physiologically relevant insights.
  • Integration with Machine Learning: Recent studies are leveraging machine learning models trained on known tyrosinase inhibitors to rapidly screen large compound libraries for potential activity before proceeding to detailed docking [7].
  • Beyond the Active Site: Be aware that some inhibitors may bind to allosteric sites or act as "suicide substrates" (mechanism-based inactivators), which require different computational approaches to model accurately [9] [2].

References

Tyrosinase-IN-3 pharmacophore model and essential features

Author: Smolecule Technical Support Team. Date: February 2026

The General Pharmacophore Model for Human Tyrosinase

While a model for Tyrosinase-IN-3 is not available, a robust common feature pharmacophore model (designated Model M10) has been identified for high-affinity human tyrosinase inhibitors. This model consists of five key features that are critical for ligand binding [1].

The table below outlines these essential pharmacophore features:

Feature Name Feature Type (Abbreviation) Role in Tyrosinase Inhibition
Hydrogen Bond Acceptor HBA Forms critical hydrogen bonds with key residues like Asn364 and Glu345 in the active site [1].
Hydrogen Bond Donor HBD Engages in hydrogen bonding with residues such as Glu203 and Asn364 [1].
Hydrophobic Group HY Interacts with hydrophobic regions of the enzyme's binding pocket [1].
Aromatic Ring RA Facilitates pi–pi stacking interactions with the conserved histidine residue (His367) in the active site [1].
Zinc Binder ZB Coordinates with the two copper ions (Cu²⁺) at the catalytic center of tyrosinase. (Note: The original study classified this as a Zinc Binder feature, but it is functionally a copper binder for tyrosinase) [1].

Methodology for Model Development and Validation

The pharmacophore model M10 was developed and validated through a structured workflow. The following diagram illustrates this process, from initial screening to final model application.

G compound_db Virtual Compound Database ml_screen Machine Learning-Based Virtual Screening compound_db->ml_screen assay In Vitro Tyrosinase Inhibition Assay ml_screen->assay model_gen 3D Pharmacophore Model Generation assay->model_gen validation Model Validation with Known Actives/Inactives model_gen->validation final_model Validated Pharmacophore Model (M10) validation->final_model

Workflow for developing and validating the pharmacophore model.

The methodology involves several key stages [1]:

  • Virtual Screening: A target-specific ensemble Evolutionary Chemical Binding Similarity (TS-ensECBS) machine learning model screened a virtual database. This model predicts biological activity based on target binding similarity [1].
  • Experimental Assay: The top-ranking molecules from the virtual screen were tested experimentally for their ability to inhibit human tyrosinase. Compounds showing over 60% inhibition were classified as "actives" for model generation [1].
  • Model Validation: The model's predictive power was rigorously tested. It was used to classify a set of known active and inactive tyrosinase inhibitors, achieving a high precision-recall area under the curve (PR AUC) score of 0.92, confirming its ability to identify true inhibitors [1].

Structural Insights and Key Interactions

The pharmacophore model aligns with the known structural biology of human tyrosinase. The essential interactions identified in the model occur with specific amino acid residues within the enzyme's active site [1]:

  • His367: A conserved residue critical for catalytic activity. The pi–pi interaction from an aromatic ring in the inhibitor is essential for binding [1].
  • Asn364, Glu345, Glu203: These residues form key hydrogen bonds with inhibitors, contributing significantly to binding affinity and specificity [1].
  • Copper Ions: The catalytic center of tyrosinase contains two copper ions. Effective inhibitors often feature atoms that can directly coordinate with these ions, blocking the enzyme's access to its natural substrate [1].

Experimental Protocol for Tyrosinase Inhibition Assay

To experimentally validate the activity of potential inhibitors, you can use the following standard protocol, adapted from the research:

  • Enzyme Source: Use recombinant human tyrosinase or a commercially available preparation.
  • Reaction Conditions: The assay mixture typically includes:
    • Tyrosinase Enzyme
    • Substrate: L-tyrosine or L-DOPA (e.g., at a concentration of 0.5 mM L-DOPA) [2].
    • Test Compound: Various concentrations of the inhibitor to determine IC₅₀ values.
    • Buffer: Phosphate buffer (e.g., 0.1 M, pH 6.8).
  • Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 10-30 minutes).
  • Measurement: The formation of the colored product, dopachrome, is measured by monitoring the absorbance at 475 nm using a spectrophotometer.
  • Data Analysis: The percentage inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) can be determined from a dose-response curve [2] [1].

References

Tyrosinase-IN-3 enzyme kinetics and inhibition constants

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-dependent oxidase that catalyzes the first two steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity) [1] [2]. Inhibitors can interact with the enzyme through several mechanisms, which are classified based on enzyme kinetics:

  • Competitive Inhibition: The inhibitor binds directly to the enzyme's active site, competing with the substrate. This is observed with compounds like hydroquinone for monophenolase activity [3].
  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at different sites. Kojic acid is a known mixed inhibitor of tyrosinase [3].
  • Slow-Binding Inhibition: A reversible but tight-binding inhibition characterized by a slow onset. Puerol A is an example of a competitive, slow-binding inhibitor [4].
  • Copper Chelation: Some inhibitors, like certain chalcones, act by chelating the copper ions at the enzyme's active site [5].

Kinetic Parameters of Known Inhibitors

The table below summarizes the inhibition constants and kinetic parameters for several well-studied tyrosinase inhibitors, which serve as useful benchmarks.

Inhibitor Inhibition Type Substrate IC₅₀ (μM) Kᵢ (μM) Kᵢₛ (μM)
Kojic Acid Mixed [3] L-tyrosine 26.8 [3] 1.1 [3] 61 [3]
Kojic Acid Mixed [3] L-DOPA 52 [3] 3.5 [3] 150 [3]
Hydroquinone Competitive (Monophenolase) [3] L-tyrosine 32.0 [3] 40 [3] -
Puerol A Competitive, Slow-Binding [4] L-tyrosine 2.2 [4] 0.87 [4] -
Puerol A Competitive, Slow-Binding [4] L-DOPA 3.88 [4] 1.95 [4] -
Rhodanine-3-propionic acid Not Specified L-DOPA 734.9 [1] - -

Standard Experimental Workflow

The following diagram outlines a standard methodology for determining the kinetics and mode of inhibition for a tyrosinase inhibitor, integrating computational and experimental approaches [1].

workflow cluster_kinetics Kinetic Analysis Start Compound Library ML Machine Learning Screening Start->ML Docking Molecular Docking & Modeling ML->Docking  Shortlisted  Candidates EnzymeAssay In Vitro Enzyme Inhibition Assay Docking->EnzymeAssay  Top-Ranking  Compounds Kinetics Enzyme Kinetics & Mechanism Elucidation EnzymeAssay->Kinetics  IC₅₀ Determination LB Lineweaver-Burk Plots Kinetics->LB Dixon Dixon Plots Kinetics->Dixon Fluorescence Fluorescence Quenching Kinetics->Fluorescence

Standard workflow for identifying and characterizing tyrosinase inhibitors.

Detailed Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This is the most common method for initial activity screening and IC₅₀ determination [6].

  • Procedure: In a 96-well plate, mix 100 µL of phosphate buffer (pH 6.8), 60 µL of the test compound solution, and 20 µL of mushroom tyrosinase solution (e.g., 1750 U/mL). Incubate at 27°C for 5-10 minutes. Initiate the reaction by adding 20 µL of L-DOPA substrate (e.g., 0.5-2.0 mM). Immediately measure the absorbance at 475-510 nm (T₀), then incubate the plate at 27-30°C. Take subsequent absorbance readings after 30 minutes (T₁) and 60 minutes (T₂).
  • Analysis: Calculate the percentage inhibition using the formula: IA% = [(C - S) / C] × 100, where C is the absorbance of the negative control (all components except inhibitor) and S is the absorbance of the sample [6]. The IC₅₀ value is the concentration that causes 50% enzyme activity loss.
Mechanism Elucidation via Enzyme Kinetics

To determine the inhibition modality (competitive, non-competitive, etc.), the following analyses are performed:

  • Lineweaver-Burk Plots: Plot the reciprocal of velocity (1/V) against the reciprocal of substrate concentration (1/[S]) at different inhibitor concentrations. The pattern of the lines indicates the mechanism—competitive inhibitors affect Km, uncompetitive affect Vmax, and mixed-type affect both [4] [3].
  • Dixon Plots: Plot 1/V against the inhibitor concentration [I] at different substrate concentrations. The x-coordinate of the intersection point of the lines provides an estimate of -Kᵢ [4].
  • Slow-Binding Kinetics: Monitor the reaction velocity over an extended time after adding the inhibitor. A progressive decrease in velocity indicates slow-binding behavior, which requires fitting data to specific equations to obtain rate constants (k₃, k₄) [4].
Integrated Screening Protocol

A modern approach combines efficiency and depth [1]:

  • Machine Learning Screening: Train models on known tyrosinase inhibitor data to predict the biological activity (active/inactive) and pIC₅₀ values of large compound libraries.
  • Molecular Docking: Screen the ML-shortlisted candidates against available tyrosinase crystal structures (e.g., from Agaricus bisporus, PDB: 2Y9W) or homology models of human tyrosinase to evaluate binding poses and affinities.
  • In Vitro Validation: Confirm the inhibitory activity and mechanism of the top-ranking compounds from docking using the spectrophotometric and kinetic assays described above.

A Path Forward for Your Research

Since "Tyrosinase-IN-3" is not covered in the public literature I searched, here are suggestions to find the information you need:

  • Check Commercial Sources: The compound may be sold by specialized chemical suppliers (e.g., MedChemExpress, Selleckchem, Tocris). Their product pages often contain detailed technical data sheets, including IC₅₀ values and protocols.
  • Consult Patent Literature: If "this compound" is a code from a research paper or patent, using specialized scientific databases like SciFinder or Reaxys may yield results. Google Patents is also a good starting point.

References

Tyrosinase-IN-3 role in melanogenesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

The Core Melanogenesis Pathway

Melanogenesis is the process by which melanocytes produce melanin, the primary pigment for skin, hair, and eyes. The pathway is initiated and regulated by various signals, including ultraviolet B (UVB) radiation and the binding of α-Melanocyte-Stimulating Hormone (α-MSH) to the Melanocortin 1 Receptor (MC1R) [1] [2] [3].

The visualization below maps the core signaling cascade and the enzymatic reactions that lead to melanin production.

melanogenesis_pathway cluster_signaling Signaling & Transcriptional Activation cluster_enzymatic Enzymatic Process in Melanosome UV_Stress UVB Radiation / α-MSH MC1R MC1R Activation UV_Stress->MC1R cAMP_PKA cAMP / PKA Pathway Activation MC1R->cAMP_PKA CREB CREB Phosphorylation cAMP_PKA->CREB MITF MITF Transcription Factor CREB->MITF TYR_Promoter Binding to TYR Promoter MITF->TYR_Promoter TYR_Enzyme Tyrosinase (TYR) TYR_Promoter->TYR_Enzyme Upregulates Expression Dopaquinone Dopaquinone TYR_Enzyme->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->TYR_Enzyme Hydroxylation L_DOPA L-DOPA L_DOPA->TYR_Enzyme Oxidation Eumelanin Eumelanin Dopaquinone->Eumelanin Polymerization Pheomelanin Pheomelanin Dopaquinone->Pheomelanin With Cysteine

The core melanogenesis pathway, from external stimulus to melanin production [1] [2] [3].

As the diagram shows, tyrosinase (TYR) is the rate-limiting enzyme that catalyzes the first two steps in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA, and the oxidation of L-DOPA to dopaquinone [4] [2] [3]. This makes it a primary target for therapeutic intervention.

Quantitative Profile of Recent Tyrosinase Inhibitors

Although "Tyrosinase-IN-3" was not found in the current literature, the table below summarizes quantitative data for several recently investigated inhibitors, providing a benchmark for potency and efficacy.

Inhibitor Name Target / Type IC₅₀ / Potency Key Experimental Findings Reference
KT-939 Human Tyrosinase (hTYR) IC₅₀ = 0.07 µM ~4x more potent than Thiamidol; reduced melanin in human melanocytes (IC₅₀ = 0.36 µM); good clinical tolerability in sensitive skin. [5]
MehT-3 & Derivatives hTYR & Mushroom TYR (AbTYR) IC₅₀ = 5.4 µM (hTYR) Structure-based design; comparable potency to Thiamidol; demonstrated low toxicity in keratinocytes and antioxidant activity. [6]
4-Hydroxybenzoic Acid (4HB) Human Tyrosinase (hsTYR) IC₅₀ = 57.14 µg/mL Isolated from Xanthium strumarium L.; reduced melanin by 40% in human MM418C1 cells and in live zebrafish. [4]
ML233 Direct Tyrosinase Inhibitor Effective at 20 µM in vivo Reduced melanin in zebrafish and murine cells; proposed to bind the enzyme's active site; reversible effect and low toxicity in zebrafish. [7]
Mulberry Crude Extract (MCE) Tyrosinase Significant reduction at non-cytotoxic doses Contains rutin, chlorogenic acid, mulberroside A; reduced UVB-induced melanogenesis in B16F10 cells and zebrafish. [1]

Detailed Experimental Protocols from Recent Studies

To facilitate your own experimental work, here are detailed methodologies for key assays as described in the recent literature.

  • Cell-Based Melanin Content Assay (from [8])

    • Cell Line: B16F10 murine melanoma cells.
    • Procedure: Treat cells with the test compound (e.g., Salidroside) or vehicle control. After incubation, wash cells with PBS, collect cell pellets, and dissolve them in 1M NaOH at 65°C for 1 hour.
    • Measurement: Perform a colorimetric photometric analysis of the dissolved melanin at 492 nm using a microplate reader. Melanin content is expressed as a percentage of the control group.
  • Cell Lysate Tyrosinase Inhibition Assay (from [4])

    • Cell Line: Human MM418C1 melanoma cells.
    • Lysate Preparation: Lyse the cells to obtain a crude enzyme preparation containing human tyrosinase (hsTYR).
    • Reaction: Incubate the cell lysate with the test compound (e.g., 4-Hydroxybenzoic Acid) and the enzyme substrate.
    • Measurement: Quantify the inhibition of tyrosinase activity by measuring the change in absorbance or fluorescence corresponding to the enzymatic product formation. Results are compared to a positive control like kojic acid.
  • In Vivo Zebrafish Model for Pigmentation (from [7])

    • Model: Wild-type zebrafish embryos.
    • Dosing: Dechorionated embryos are placed in multi-well plates and exposed to the test compound (e.g., ML233) dissolved in the embryo medium, typically from 4 hours post-fertilization (hpf) onward.
    • Analysis: Melanin reduction is assessed visually or via image analysis of the pigment pattern in the skin of the embryos/larvae over several days post-fertilization (dpf). Toxicity is monitored concurrently by assessing survival rates, hatching success, and morphological deformities.

Emerging Research and Strategic Insights

Beyond direct inhibition, recent publications highlight novel strategies that could inform your research on tyrosinase targeting.

  • Novel Therapeutic Platforms: One 2025 study introduced a platform using tyrosinase's catalytic activity to generate drugs inside cells. This includes in-situ synthesis of PROTACs (Proteolysis-Targeting Chimeras) to degrade the TYR protein itself, and the activation of prodrugs directly within melanocytes for melanoma therapy [9].
  • Beyond Direct Inhibition: Research shows that melanogenesis is influenced by other cellular processes. For instance, Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR) are activated during melanogenesis. Modulating the IRE1 or ATF6 branches of the UPR can decrease tyrosinase protein levels and melanin production [10]. Another compound, Salidroside, was found to inhibit melanin synthesis likely through its antioxidant properties and by downregulating the PI3K/Akt/mTOR pathway [8].
  • The Critical Need for Human Tyrosinase Testing: Multiple studies emphasize significant structural differences between human tyrosinase (hTYR) and the commonly used mushroom tyrosinase (mTYR) [5] [6]. Many potent mTYR inhibitors show markedly reduced efficacy against hTYR. Therefore, for drug development, prioritizing assays with human tyrosinase or human melanocyte models early in the screening process is crucial [5].

References

Synthesis and Evaluation of Tyrosinase Inhibitors: Representative Examples

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the synthesis and testing approaches for two different types of tyrosinase inhibitors from recent studies, which illustrate common practices for researchers.

Compound Name Core Structure / Type Synthetic Method Key Analytical Characterization Potency (IC₅₀) & Model
KT-939 [1] Aromatic (Thiazolyl resorcinol derivative) Solution-phase synthesis: Coupling of 3-methyloxetane-3-carboxylic acid with a protected thiazolyl resorcinol precursor, followed by deprotection. [1] LCMS ([M+H]⁺: 307.05); ¹H NMR (400 MHz, DMSO-d6). [1] IC₅₀ = 0.07 μM (Human tyrosinase); IC₅₀ = 0.36 μM (Melanin reduction in human melanocytes). [1]
CHP-9 [2] Cyclic Peptide (Cyclo(Gln‐Gly‐Pro‐Gln‐Gly‐Pro)) Solid-Phase Peptide Synthesis (SPPS) with Fmoc-protected amino acids, followed by cyclization and purification via preparative reverse-phase HPLC. [2] HPLC (Purity: 99.2%); HRMS (ESI-TOF): m/z [M + Na]⁺ calcd 587.2554, found 587.2549. [2] 28.57% inhibition at 1% concentration (Human tyrosinase); Reduced melanin in human melanocytes. [2]

Generalized Workflow for Inhibitor Development

Based on the methodologies in the search results, the development of a tyrosinase inhibitor like "Tyrosinase-IN-3" would likely follow a multi-stage process. The diagram below outlines this general workflow.

workflow Design Molecular Design & Synthesis Charac Chemical Characterization Design->Charac d1 Structure-based design d2 Chemical synthesis (e.g., SPPS, Solution-phase) InVitro In Vitro Assays Charac->InVitro c1 LCMS / HRMS c2 NMR Spectroscopy c3 HPLC for purity Cell Cellular Studies InVitro->Cell v1 Enzymatic IC₅₀ v2 Binding affinity (Molecular Docking) InVivo In Vivo & Clinical Evaluation Cell->InVivo s1 Cellular melanin content assay s2 Cytotoxicity (MTT) i1 Animal model efficacy & safety i2 Clinical studies on human volunteers

How to Locate Specific Information on this compound

Since the specific information you need was not found, here are practical steps you can take to locate it:

  • Check Specialized Chemical Databases: Search by the exact name "this compound" on supplier websites like MedChemExpress, Selleckchem, or Cayman Chemical. These often provide data sheets with synthesis information or references to original patents.
  • Search Patent Literature: Use patent databases like Google Patents, USPTO, or Espacenet. The compound is likely disclosed in a patent, which would contain the most detailed synthetic procedures.
  • Use Scholarly Search Engines: Perform a targeted search on PubMed or Scopus using "this compound" as a keyword to find any published peer-reviewed articles that cite the compound.

References

protocol for Tyrosinase-IN-3 activity assay with mushroom tyrosinase

Author: Smolecule Technical Support Team. Date: February 2026

Standard Mushroom Tyrosinase Inhibitor Assay Protocol

The following protocol synthesizes the most common and reliable methods from the search results for determining the inhibitory activity of compounds against mushroom tyrosinase [1] [2] [3]. You can use this to evaluate Tyrosinase-IN-3.

Principle: The assay measures the inhibition of the enzyme's diphenolase activity. Tyrosinase converts the substrate L-DOPA to dopaquinone, which then cyclizes to form dopachrome, a pink-colored product that can be measured spectrophotometrically at 475 nm [1] [4] [5]. An inhibitor will reduce the rate of dopachrome formation.

The workflow of the entire experimental process is summarized as follows:

G Start Start Assay Preparation A Prepare Reaction Mixture in 96-well plate Start->A B Pre-incubate Mixture (without substrate) 25-37°C for 10-30 min A->B C Add L-DOPA Substrate B->C D Incubate Reaction 25-37°C for 10-15 min C->D E Measure Absorbance at 475 nm D->E F Calculate % Inhibition and IC50 value E->F

Materials and Reagents:

  • Enzyme: Mushroom tyrosinase (from Agaricus bisporus, e.g., Sigma-Aldrich, catalog # T3824) [2] [3].
  • Substrate: L-tyrosine (for monophenolase activity) or, more commonly, L-DOPA (for diphenolase activity) [2] [3] [6].
  • Buffer: 0.1 M Potassium Phosphate Buffer or Sodium Phosphate Buffer, pH 6.8 [1] [2] [3].
  • Test Compound: this compound (dissolved in DMSO or buffer. The final DMSO concentration should be kept constant and below 1% in all wells to avoid solvent effects on the enzyme).
  • Positive Control: Kojic acid or arbutin [3] [7].
  • Equipment: 96-well microplate reader capable of reading absorbance at 475 nm.

Step-by-Step Procedure:

  • Preparation: Prepare all reagent stock solutions in 0.1 M phosphate buffer (pH 6.8). The typical final volume in each well of the 96-well plate is 100-200 µL [1] [3].
  • Reaction Setup: Pipette the following components into the well in the order listed:
    • Phosphate buffer (to bring the total volume to the desired level).
    • Test compound (this compound) at various concentrations.
    • Mushroom tyrosinase solution (5-20 µL).
  • Pre-incubation: Incubate the mixture (enzyme + inhibitor) at 25°C or 37°C for 10-30 minutes to allow the inhibitor to interact with the enzyme [3] [8].
  • Initiate Reaction: Add the L-DOPA solution to start the enzymatic reaction.
  • Incubation & Measurement: Incubate the reaction mixture at 25°C or 37°C for another 10-15 minutes [3] [8]. Then, measure the absorbance at 475 nm using a microplate reader.
  • Controls: Always run the following controls in parallel:
    • Blank: All components except the enzyme (to correct for background absorbance of the reagents and test compound).
    • Negative Control (100% Activity): All components except the test inhibitor (replace with buffer or solvent).

Data Analysis:

  • Calculate the percentage inhibition of tyrosinase activity for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the inhibitor [3].
  • Generate a dose-response curve by plotting % Inhibition vs. log inhibitor concentration. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) can be determined from this curve using log-linear regression [3].

Summary of Key Experimental Parameters

For quick reference, the variable parameters used in different published protocols are summarized in the table below.

Table 1: Variable Assay Conditions from Literature Protocols

Parameter Typical Range Example Values from Protocols
Tyrosinase Concentration Not always specified in U/mL 5 µL of 2,000 U/mL stock [1], 0.02 mg/mL [8], 1000 U diluted [3]
Substrate L-DOPA or L-tyrosine 50 µL of 20 mM L-DOPA [2], 0.3 mg/mL L-tyrosine [1]
Assay pH 6.8 0.1 M Potassium Phosphate Buffer, pH 6.8 [1] [2] [8]
Incubation Temperature 25°C - 37°C 25°C [1], 37°C [2] [3]
Incubation Time 10 - 30 min 10 min [1], 30 min [3], 15 min [8]
Absorbance Wavelength 475 nm [1] [2] [8]
Final Reaction Volume 100 - 200 µL 100 µL [1], 200 µL [3]

Important Technical Considerations

To ensure your assay for this compound is robust and publication-ready, keep these points in mind:

  • Enzyme Source: Mushroom tyrosinase (Agaricus bisporus) is widely used as a model for screening inhibitors due to its high similarity to mammalian tyrosinase and commercial availability [4] [6].
  • Substrate Interference: Be cautious if this compound is a polyphenolic compound, as some flavonoids can act as alternative substrates and oxidize to produce colored products that interfere with the absorbance measurement at 475 nm [5]. Running appropriate blanks is critical.
  • Inhibition Mechanism: To characterize whether this compound is a reversible or irreversible inhibitor, you can perform a dilution or dialysis experiment. Further kinetic studies (e.g., Lineweaver-Burk plot analysis) can determine if the inhibition is competitive, non-competitive, or mixed-type [7] [6].
  • Advanced Methods: For a more sensitive assay without interference from colored compounds, consider methods that use nucleophiles like MBTH (3-Methyl-2-benzothiazolinone hydrazone). MBTH reacts with the o-quinone product to form a stable, colored adduct that can be measured in the visible range, improving specificity [9].

How to Proceed Without Specific Data on this compound

Since the searched literature does not contain experimental data for this compound, you may consider:

  • Using the protocols above to establish the assay in your lab and determine the IC₅₀ value for this compound yourself.
  • Consulting chemical vendor catalogs or specialized scientific databases (like BindingDB) that may contain bioactivity data for this specific compound.
  • Re-evaluating the chemical structure of this compound to see if it belongs to a known inhibitor class (e.g., kojic acid analogues, halogenated benzophenones [7], thioxothiazolidinones [10]) whose general behaviors are documented.

References

molecular docking protocol for Tyrosinase-IN-3 with tyrosinase

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking Protocol for Tyrosinase Inhibitors

This protocol is designed to predict the binding mode and affinity of small molecule inhibitors within the active site of tyrosinase.

Software and Hardware Preparation
  • Software Suite: Schrödinger Maestro is widely used in recent studies [1] [2]. Open-source alternatives like AutoDock Vina or CB-Dock are also valid.
  • Computational Resources: A standard desktop computer is sufficient for initial docking. Molecular Dynamics (MD) simulations require high-performance computing clusters.
System Preparation
  • Receptor Preparation:
    • Source: The crystal structure of mushroom tyrosinase (Agaricus bisporus) with a tropolone inhibitor (PDB ID: 2Y9X) is the most frequently used model [2] [3]. The catalytic pocket is highly conserved across species [2].
    • Preparation Steps:
      • Preprocess: Remove crystallographic water molecules and the native co-crystallized ligand.
      • Optimize: Add hydrogen atoms and correct for missing bonds or atoms.
      • Assign States: Generate protonation and tautomerization states for histidine residues (e.g., His61, His85, His259) at a neutral pH [2].
      • Refine: Minimize the structure's energy using an appropriate force field (e.g., OPLS3e in Schrödinger) to a root mean square deviation (RMSD) threshold of 0.30 Å [2].
  • Ligand Preparation:
    • Source: Obtain the 3D structure of your ligand (e.g., Tyrosinase-IN-3) from databases like PubChem or draw it using chemoinformatics software.
    • Preparation Steps:
      • Generate States: Desalt and generate possible tautomers and ionization states at physiological pH (e.g., 7.0 ± 2.0) using a tool like LigPrep [1] [2].
      • Optimize Geometry: Perform energy minimization to obtain a stable low-energy 3D conformation.
Defining the Active Site

The active site is defined by residues coordinating the two copper ions (CuA and CuB) and the surrounding pocket. A prepared receptor file with a defined grid is essential for accurate docking.

  • Grid Generation:
    • Centering: Center the grid box on the centroid of the two copper ions in the active site [3].
    • Size: Define the grid box size (e.g., 20x20x20 Å) to encompass key residues: His61, His85, His259, Asn260, His263, Val283, and Phe264 [2] [3].
Molecular Docking Execution
  • Docking Parameters:
    • Use an Extra Precision (XP) docking protocol for a more rigorous sampling of ligand poses and scoring [2].
    • Treat the receptor as rigid and the ligand as flexible to allow rotation around rotatable bonds.
    • Include metal coordination and π-π stacking interactions in the scoring function, as these are critical for tyrosinase inhibition [1].
  • Pose Generation: Generate multiple docking poses (e.g., 10-20 per ligand) for analysis.
Validation of the Docking Protocol
  • Re-docking: Extract the native co-crystallized ligand (e.g., tropolone from 2Y9X) and re-dock it into the prepared active site.
  • Success Criterion: The protocol is validated if the top re-docked pose has a low RMSD (typically < 2.0 Å) compared to the original crystallographic pose [2].

Workflow Overview

The diagram below summarizes the key steps of the molecular docking protocol.

docking_workflow Start Start Molecular Docking Prep System Preparation Start->Prep ReceptorPrep Receptor Preparation Prep->ReceptorPrep LigandPrep Ligand Preparation Prep->LigandPrep PDB Obtain PDB Structure (e.g., 2Y9X) ReceptorPrep->PDB LigandSource Obtain Ligand Structure (e.g., from PubChem) LigandPrep->LigandSource RecSteps Remove waters/ligand Add hydrogens Optimize H-bond network Energy minimization PDB->RecSteps LigSteps Generate 3D conformers Assign bond orders Energy minimization LigandSource->LigSteps Grid Define Active Site Grid RecSteps->Grid LigSteps->Grid GridSteps Center box on copper ions Encompass key residues (His61, His85, His259, etc.) Grid->GridSteps Docking Run Molecular Docking GridSteps->Docking DockParams Flexible ligand Rigid receptor Extra Precision (XP) mode Docking->DockParams Analysis Pose Analysis & Validation DockParams->Analysis AnalysisSteps Analyze binding interactions (H-bonds, hydrophobic, metal coordination) Calculate binding affinity (kcal/mol) Analysis->AnalysisSteps Validation Protocol Validation (Re-dock native ligand, check RMSD < 2.0 Å) AnalysisSteps->Validation

Analysis of Results

After docking, analyze the top-ranked poses based on docking score and interaction profile.

  • Binding Affinity: The docking score (reported in kcal/mol) indicates predicted binding strength. More negative values suggest stronger binding [3].
  • Key Interactions: Look for specific interactions known to be critical for tyrosinase inhibition:
    • Metal Coordination: Direct interaction between ligand functional groups (e.g., thiols, hydroxyls) and the copper ions in the active site [3].
    • Hydrogen Bonding: With key residues like His85, Asn260, or His263 [2] [3].
    • π-π Stacking: With aromatic residues like Phe264 or His259 [1].
    • Hydrophobic Interactions: With surrounding non-polar residues.
Quantitative Data from Recent Studies

The table below summarizes docking scores and key interactions for potent inhibitors from recent literature, which can serve as a benchmark.

Inhibitor Compound Docking Score (kcal/mol) Key Interacting Residues Primary Interaction Types Citation
Compound 12j (Thio-quinoline) -8.04 His85, His259, His296 Hydrogen Bonds, Hydrophobic [3]
Rhodanine-3-propionic acid Strong (exact value not reported) Copper ions, surrounding residues Metal Coordination, π-π Stacking [1]
Oxyresveratrol (Ore) Strong (exact value not reported) Multiple active site residues Hydrogen Bonds, Hydrophobic [4]
ML233 Strong (exact value not reported) Active site residues (predicted) Direct interaction with active site [5]

Important Experimental Notes

  • Beyond Docking: For greater reliability, follow initial docking hits with Molecular Dynamics (MD) Simulations (e.g., 100 ns) to assess the stability of the ligand-protein complex over time and calculate binding free energy using methods like MM/GBSA [2] [4] [3].
  • Experimental Validation: Computational predictions must be confirmed by in vitro tyrosinase inhibition assays to determine the half-maximal inhibitory concentration (IC₅₀) [1] [4].

References

Comprehensive Application Notes and Protocols for Tyrosinase Immobilization in Biosensor Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrosinase Biosensors

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme classified as a polyphenol oxidase that catalyzes two distinct reactions: the ortho-hydroxylation of monophenols to o-diphenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity) [1]. This catalytic versatility makes it an excellent biological recognition element in biosensors for detecting numerous phenolic compounds with antioxidant and neurotransmitter roles, including dopamine, a crucial neurotransmitter linked to Parkinson's disease, Alzheimer's disease, and other neurological disorders [2]. The development of tyrosinase-based biosensors has successfully overcome challenges such as enzyme instability, loss of catalytic activity, and long response times commonly associated with enzymatic biosensing platforms [1].

Immobilization techniques play a pivotal role in biosensor performance, directly influencing sensitivity, stability, and reproducibility. The immobilization method must maintain bioactive conformation while ensuring accessibility of active centers and preventing degradation during biosensor construction [1]. Recent research has focused on optimizing tyrosinase immobilization using various nanomaterials and strategies to enhance electron transfer between the enzyme's active centers and the electrode surface [1]. These developments have enabled the creation of highly sensitive biosensing platforms for pharmaceutical analysis, environmental monitoring, and food quality control.

Tyrosinase Immobilization Techniques

Overview of Immobilization Strategies

Multiple immobilization strategies have been developed for tyrosinase biosensors, each with distinct advantages and limitations. The selection of an appropriate technique depends on the support electrode type, electrode-modifying nanomaterials, and the specific analytical application requirements [1]. The primary immobilization methods include physical adsorption, covalent binding, affinity binding, entrapment, and cross-linking, with combined approaches frequently employed to enhance biosensor performance.

Table 1: Comparison of Tyrosinase Immobilization Techniques

Immobilization Strategy Advantages Disadvantages Best Use Cases
Physical Adsorption Quick and easy technique; Reduced enzyme loss; Minimal chemical modification [1] Desorption or non-specific adsorption; Weak or reversible binding between enzyme and carrier [1] Preliminary studies; Short-term applications
Cross-Linking Good reproducibility; Prevents enzyme loss; No need for a "carrier"; High stability [1] Use of additional reagents (e.g., glutaraldehyde); Potential decrease in enzyme activity due to structural modification [1] High-stability requirements; Cross-linked enzyme aggregates (CLEAs)
Entrapment Simple strategy; Enzyme activity not affected by chemical reactions; Protection by anti-contamination effect [1] Diffusion hindered; Risk of enzyme loss through pores; High concentrations required for electropolymerization [1] 3D matrices (silica gel, carbon paste); Polymer films
Covalent Coupling Good enzyme diffusion; Better stability; Quick response time [1] High enzyme activity loss; Matrix not regenerable; Need for potentially toxic coupling agents; Multiple preparation stages [1] Modified electrodes with specific functional groups
Affinity Binding Highly ordered structures with high biosensitivity [1] Requires specific groups in enzyme sequence; Potential impact on biocatalytic activity [1] Specialized applications with compatible enzyme variants
Cross-Linking Immobilization Protocol

Cross-linking immobilization has emerged as one of the most prominent techniques for tyrosinase biosensors, characterized by outstanding performance and frequent utilization in research settings [1]. This method involves creating intermolecular bonds between enzyme molecules using bi-functional reagents such as glutaraldehyde, often in combination with inert proteins like bovine serum albumin (BSA) to stabilize the enzyme network.

Materials and Reagents
  • Tyrosinase from mushroom (≥1000 U/mg)
  • Glutaraldehyde (25% solution)
  • Bovine serum albumin (BSA)
  • Phosphate buffer (0.1 M, pH 7.0-8.0)
  • Deionized water (resistivity ≥18 MΩ·cm)
  • Electrode substrate (gold, carbon, or modified surfaces)
Step-by-Step Procedure
  • Electrode Preparation: Clean the electrode surface thoroughly according to appropriate protocols (e.g., polish and rinse gold electrodes).

  • Enzyme Solution Preparation: Prepare a mixture containing 2-5 mg/mL tyrosinase, 1-3% BSA (w/v) in 0.1 M phosphate buffer (pH 7.0-8.0). The BSA acts as a stabilizing protein matrix.

  • Immobilization Matrix Application: Apply 5-10 μL of the enzyme-BSA mixture to the electrode surface, ensuring uniform coverage of the active area.

  • Cross-Linking Reaction: Expose the enzyme layer to glutaraldehyde vapor for 15-30 minutes OR add 0.1-0.5% glutaraldehyde directly to the enzyme solution before application. The cross-linking reaction forms Schiff bases between enzyme molecules.

  • Biosensor Curing: Allow the cross-linked enzyme layer to dry at room temperature for 1-2 hours, then rinse gently with buffer to remove unbound enzyme and reagents.

  • Storage: Store the prepared biosensor in phosphate buffer at 4°C when not in use.

Critical Parameters for Optimization
  • Glutaraldehyde concentration must be optimized to balance stability versus activity retention
  • pH during cross-linking significantly affects Schiff base formation
  • Reaction time controls the extent of cross-linking and matrix density
  • Enzyme-to-BSA ratio influences the porosity and accessibility of the resulting matrix
Cobalt (II)-Porphyrin Mediated Immobilization Protocol

A novel approach combining cobalt (II)-porphyrin (CoP) films with tyrosinase immobilization has demonstrated excellent performance for selective dopamine detection [2]. This method utilizes CoP as both an electrochemical mediator and enzyme support, enhancing electron transfer efficiency while providing a stable immobilization matrix.

Materials and Reagents
  • 2,3,7,8,12,13,17,18-octaetil-21H,23H-cobalt porphyrin (II) (CoP)
  • Chloroform (anhydrous)
  • Ethanol
  • Tyrosinase from mushroom (≥1000 U/mg)
  • Glutaraldehyde (25% solution)
  • Phosphate buffer (0.1 M, pH 8.0)
Step-by-Step Procedure
  • CoP Film Deposition: Immerse a clean gold electrode in 0.5% CoP solution dissolved in chloroform for 10 minutes to form an adsorbed CoP film [2].

  • Film Stabilization: Remove the electrode from the CoP solution and allow the chloroform to evaporate completely, forming a stable CoP-modified surface.

  • Enzyme Layer Application: Prepare a tyrosinase solution (2-5 mg/mL in pH 8.0 phosphate buffer) and apply 5-10 μL to the CoP-modified electrode surface.

  • Cross-Linking: Expose the tyrosinase layer to glutaraldehyde vapor for 15 minutes to cross-link the enzyme molecules.

  • Biosensor Conditioning: Condition the completed biosensor in phosphate buffer (pH 8.0) by applying a potential of -0.2 V vs. Ag/AgCl for 15-20 minutes to stabilize the electrochemical response.

  • Storage: Keep the biosensor in phosphate buffer at 4°C when not in use.

Performance Characteristics

This CoP-Tyr biosensor demonstrated exceptional selectivity for dopamine in the presence of ascorbic acid, with a separation of 130 mV between their peak potentials [2]. The biosensor exhibited a sensitivity of 1.22 ± 0.02 μA·cm⁻²·μM⁻¹ and a detection limit of 0.43 μM for dopamine, with excellent recovery (96%) in real sample testing [2].

Advanced Immobilization Strategies

Cross-Linked Enzyme Aggregates (CLEAs) and Magnetic CLEAs

Recent research has focused on advanced cross-linking strategies, particularly cross-linked enzyme aggregates (CLEAs) and magnetic CLEAs (mCLEAs) [1]. These approaches offer enhanced stability and activity recovery compared to traditional cross-linking methods.

CLEA Formation Protocol:

  • Precipitate tyrosinase from aqueous solution using ammonium sulfate or organic solvents
  • Add glutaraldehyde to the suspension under mild stirring
  • Incubate for 2-24 hours at 4-25°C
  • Wash and sieve the resulting aggregates to remove unbound enzyme

mCLEA Modification:

  • Incorporate magnetic nanoparticles during the precipitation step
  • Follow standard CLEA formation protocol
  • Utilize magnetic separation for washing and recovery steps

The primary advantage of mCLEAs includes easy separation and reusability through magnetic collection, significantly simplifying biosensor regeneration and multiple-use applications.

Nanomaterial-Enhanced Immobilization

The integration of nanomaterials has dramatically improved tyrosinase biosensor performance by increasing electrode surface area, enhancing electron transfer kinetics, and providing favorable environments for enzyme stabilization [1].

Table 2: Nanomaterials for Tyrosinase Immobilization

Nanomaterial Class Specific Materials Key Benefits Immobilization Methods
Carbonaceous Nanomaterials Graphene, Carbon nanotubes (CNTs), Carbon black nanoparticles [2] High conductivity; Large surface area; Functional groups for binding [1] Physical adsorption; Covalent binding; Entrapment
Metallic/Bimetallic Nanoparticles Gold, Silver, Platinum nanoparticles [1] Enhanced electron transfer; Catalytic properties; Surface functionalization [1] Covalent binding; Affinity interactions; Entrapment
Polymers Polyaniline, PEDOT, Nafion [2] Controlled porosity; Conductive properties; Protective environment [1] Entrapment; Cross-linking
Metalloporphyrins Cobalt (II)-porphyrin, Iron-porphyrin [2] Electrocatalytic activity; Mediator functionality; Enzyme compatibility [2] Adsorption; Cross-linking

Biosensor Performance Evaluation

Analytical Performance Metrics

Comprehensive evaluation of tyrosinase biosensors requires assessment of multiple performance parameters to ensure reliability for practical applications. The following metrics should be systematically evaluated:

  • Sensitivity: Change in response per unit change in analyte concentration
  • Linear Range: Concentration interval over which response remains linear
  • Detection Limit: Lowest detectable concentration (typically S/N = 3)
  • Selectivity: Response to target analyte versus interfering compounds
  • Stability: Retention of activity over time and under various conditions
  • Response Time: Time to reach 95% of steady-state signal
  • Reproducibility: Consistency between different biosensor batches
Interference Management

A significant challenge in dopamine detection is the presence of ascorbic acid (AA) as a major interferent due to its similar oxidation potential [2]. Effective strategies to minimize AA interference include:

  • Electrode Modification: Using selective membranes or modified surfaces like CoP films that create potential separation [2]
  • Enzyme Specificity: Leveraging tyrosinase's substrate specificity since AA is not a tyrosinase substrate [2]
  • Electrochemical Techniques: Implementing pulsed voltammetry to distinguish between analytes based on kinetic profiles

The CoP-Tyr biosensor demonstrated excellent interference management with 130 mV separation between AA and DA peak potentials, enabling selective dopamine detection in complex biological matrices [2].

Experimental Workflows and Signaling Pathways

The following diagrams visualize key experimental workflows and relationships in tyrosinase immobilization and melanogenesis signaling pathways using standardized Graphviz representations.

Tyrosinase Biosensor Fabrication Workflow

G Start Start: Electrode Selection Clean Electrode Cleaning Start->Clean Modification Surface Modification Clean->Modification Immobilization Tyrosinase Immobilization Modification->Immobilization Method Immobilization Method Immobilization->Method Crosslink Cross-Linking Method->Crosslink  High Stability Adsorption Physical Adsorption Method->Adsorption  Quick Setup Entrapment Entrapment Method->Entrapment  Mild Conditions Covalent Covalent Binding Method->Covalent  Durable Binding Characterization Biosensor Characterization Crosslink->Characterization Adsorption->Characterization Entrapment->Characterization Covalent->Characterization Application Real Sample Application Characterization->Application

Tyrosinase Catalytic Mechanism in Melanogenesis

G LTyrosine L-Tyrosine (Monophenol) Cresolase Cresolase Activity LTyrosine->Cresolase  Hydroxylation LDOPA L-DOPA (o-Diphenol) Catecholase Catecholase Activity LDOPA->Catecholase  Oxidation Dopaquinone Dopaquinone (o-Quinone) Dopachrome Dopachrome Dopaquinone->Dopachrome  Cyclization Melanin Melanin Dopachrome->Melanin  Polymerization Tyrosinase Tyrosinase (Copper Enzyme) Tyrosinase->Cresolase Tyrosinase->Catecholase Cresolase->LDOPA Catecholase->Dopaquinone Oxygen Molecular Oxygen Oxygen->Cresolase

Troubleshooting and Optimization Guidelines

Common Issues and Solutions
  • Low Sensitivity: Increase enzyme loading; Optimize cross-linker concentration; Incorporate conductive nanomaterials
  • Poor Stability: Enhance cross-linking density; Add stabilizing additives (BSA); Implement protective membranes
  • Slow Response Time: Reduce immobilization matrix thickness; Increase electrode surface area with nanomaterials
  • Interference Problems: Incorporate selective membranes; Optimize detection potential; Use differential measurement techniques
Storage and Handling Recommendations
  • Store biosensors in appropriate buffer (pH 7.0-8.0) at 4°C
  • Avoid repeated freezing and thawing cycles
  • Perform regular calibration (daily during intensive use)
  • Protect from microbial contamination with antimicrobial agents (e.g., sodium azide)

Conclusion

The immobilization of tyrosinase for biosensor development requires careful consideration of multiple factors to achieve optimal analytical performance. Among the various techniques available, cross-linking methods - particularly advanced formats like CLEAs and mCLEAs - represent the most feasible and economical approach, providing outstanding biosensor performance characteristics [1]. The integration of nanomaterials and electrocatalytic mediators such as cobalt porphyrins further enhances biosensor functionality by improving electron transfer and selectivity [2].

These application notes provide comprehensive protocols and guidelines for developing high-performance tyrosinase biosensors suitable for pharmaceutical analysis, environmental monitoring, and clinical diagnostics. The continued refinement of immobilization strategies promises even more robust and sensitive biosensing platforms for future applications.

References

Tyrosinase-IN-3 use in hyperpigmentation disorder models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Recent Tyrosinase Inhibitors

The following table summarizes key inhibitors discussed in the 2025 literature, which have demonstrated efficacy in various experimental models of hyperpigmentation.

Inhibitor Name Reported IC₅₀ (Human Tyrosinase) Cellular/Animal Model(s) Used Key Findings and Additional Activities
KT-939 [1] 0.07 μM Human melanocytes (in vitro); 28-day clinical trial in women with sensitive skin ~4x more potent than Thiamidol; reduced cellular melanin (IC₅₀ 0.36 μM); antioxidant and anti-inflammatory effects; well-tolerated in clinical study [1]
ML233 [2] Information not specified Zebrafish embryos; Murine melanoma cells (B16-F10) Reduced melanin in zebrafish and murine cells; no significant toxicity observed; proposed to act via direct interaction with the tyrosinase active site [2]
Carboxylic Acids [3] 3.38 - 5.42 mM (Mushroom Tyrosinase) Murine melanoma cells (B16-F10) 3-phenyllactic, lactic, L-pyroglutamic, and malic acid inhibited melanogenesis; proteomics suggested modulation of melanogenesis-related proteins (PMEL, Slc45a2) [3]

Example Experimental Protocols from Recent Studies

Here are detailed methodologies for key experiments from the cited research, which you can adapt for evaluating tyrosinase inhibitors.

Protocol for In Vitro Tyrosinase Inhibition Assay [1]

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against human tyrosinase.

  • Principle: The assay measures the inhibitor's ability to block the enzymatic conversion of L-tyrosine or L-DOPA to dopaquinone.
  • Materials:
    • Purified human tyrosinase (hTYR)
    • Inhibitor compound (e.g., KT-939) dissolved in DMSO or suitable buffer
    • Substrate: L-tyrosine or L-DOPA
    • Phosphate buffer (pH 6.8)
    • Microplate reader
  • Procedure:
    • Pre-incubate the inhibitor at various concentrations with the tyrosinase enzyme in phosphate buffer for 10-15 minutes.
    • Initiate the reaction by adding the substrate (e.g., L-DOPA).
    • Incubate the reaction mixture at 37°C and monitor the absorbance at 475 nm (for dopachrome formation) over time.
    • Calculate the percentage inhibition of tyrosinase activity compared to a control (without inhibitor).
    • Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.
Protocol for Melanin Content Assay in Melanocytes [1] [3]

This method quantifies the effect of an inhibitor on melanin production in cultured melanocytes.

  • Principle: Melanin is extracted from cells and quantified spectrophotometrically.
  • Materials:
    • Human melanocytes or murine melanoma cell line (e.g., B16-F10, MNT-1)
    • Complete cell culture medium
    • Test compound
    • 1M NaOH solution
    • Cell lysis buffer
    • Centrifuge
    • Spectrophotometer or microplate reader
  • Procedure:
    • Seed cells in culture plates and allow them to adhere overnight.
    • Treat the cells with the test compound at different concentrations. Include an untreated control and a positive control (e.g., a known inhibitor like kojic acid).
    • Incubate for a set period (e.g., 48-72 hours), refreshing the medium and compound as needed.
    • After incubation, wash the cells with PBS, trypsinize, and pellet them by centrifugation.
    • Lyse the cell pellet and dissolve the melanin by adding 1M NaOH and incubating at 60-80°C for 1 hour.
    • Centrifuge to remove insoluble debris.
    • Transfer the supernatant to a plate and measure the absorbance at 405 nm. Normalize the melanin content to the total cellular protein or cell count.
Protocol for In Vivo Efficacy Assessment in Zebrafish [2]

Zebrafish embryos are a valuable vertebrate model for visualizing melanogenesis and assessing compound toxicity.

  • Principle: The transparent nature of zebrafish embryos allows for direct observation of melanin pigment in melanophores.
  • Materials:
    • Wild-type zebrafish embryos
    • Egg water
    • Test compound dissolved in DMSO or egg water
    • Stereomicroscope
  • Procedure:
    • Collect zebrafish embryos at 4-6 hours post-fertilization (hpf) and rear them in egg water.
    • At 4 hpf, dechorionate the embryos and expose them to various concentrations of the test compound dissolved in the water. Include a vehicle control group.
    • Maintain the embryos in a controlled incubator (28.5°C) and refresh the compound solution daily.
    • At a specific endpoint (e.g., 72 hpf), anesthetize the embryos and image them under a stereomicroscope to document pigmentation.
    • Score the reduction in skin pigmentation qualitatively or use image analysis software to quantify melanin area/intensity.
    • Simultaneously, monitor and record survival rates, hatching rates, and any morphological abnormalities to assess toxicity.

Signaling Pathways in Melanogenesis and Inhibitor Action

The diagram below outlines the core signaling pathway that leads to melanin production, highlighting key points where inhibitors can intervene.

G cluster_1 Inhibition Strategies UV_MSH UV Exposure / α-MSH MC1R MC1R Receptor UV_MSH->MC1R cAMP ↑ Intracellular cAMP MC1R->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Transcription CREB->MITF TYR Tyrosinase (TYR) Expression MITF->TYR MITF->TYR  Binds TYR Promoter Melanin Melanin Synthesis TYR->Melanin Inhibitor_1 ∙ Direct TYR Inhibition (e.g., KT-939, ML233) ∙ Copper Chelation Inhibitor_1->TYR Inhibitor_2 ∙ Downstream Protein Modulation (e.g., by Carboxylic Acids [3]) Inhibitor_2->TYR

Future Research Directions

Recent reviews highlight emerging strategies in the field that could inform your work on tyrosinase inhibitors [4]:

  • Drug Repurposing: Investigating existing drugs for anti-tyrosinase activity can accelerate development.
  • AI-Driven Discovery: Using artificial intelligence to analyze large datasets and predict new inhibitor scaffolds with high efficacy and low toxicity.
  • Advanced Catalytic Approaches: Novel strategies, such as using tyrosinase's own catalytic activity to generate proteolysis-targeting chimeras (PROTACs) that degrade the enzyme, represent a cutting-edge approach [5].

References

Application Notes: Comprehensive Evaluation of Tyrosinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

For research use only. Not for use in diagnostic procedures.

Cellular Uptake and Intracellular Activity Assessment

1.1. Intracellular Tyrosinase Activity Staining Protocol This protocol visualizes active intracellular tyrosinase within melanosomes and other vesicles [1].

  • Principle: Fixed melanocytes are incubated with L-DOPA substrate. Active tyrosinase oxidizes L-DOPA, producing a black, insoluble pigment (dopachrome) that precipitates at the enzyme's location, allowing visualization under a bright-field microscope.

  • Key Reagents:

    • Immortalized mouse melanocytes (e.g., melan-Ink4a)
    • L-3,4-Dihydroxyphenylalanine (L-DOPA)
    • D-DOPA (for negative control)
    • Copper(II) sulphate pentahydrate (CuSO₄·5H₂O)
  • Procedure:

    • Seed melanocytes on Matrigel-coated coverslips and incubate for 24 hours.
    • Fix cells with 4% formaldehyde for 30 minutes.
    • Wash cells with 1x PBS.
    • Incubate cells with one of the following solutions at 37°C for 2 hours:
      • Negative Control: 1x PBS or 0.1% D-DOPA
      • Test Group 1: 0.1% L-DOPA in 1x PBS
      • Test Group 2: 0.1% L-DOPA in 1x PBS with 20 μM copper sulphate
    • Remove the solution and repeat the incubation with freshly made solutions.
    • Wash cells thrice with 1x PBS, mount coverslips, and image under a bright-field microscope.
  • Expected Outcome: Cells with active tyrosinase will show an increase in the number and intensity of black pigment granules. The addition of copper is expected to enhance this signal, as it is an essential co-factor for tyrosinase activity [1].

1.2. Melanin Content Assay in Human Melanoma Cells This method quantifies the functional outcome of tyrosinase inhibition by measuring melanin content [2].

  • Cell Line: Human MM418C1 melanoma cells [2].
  • Procedure:
    • Treat cells with the inhibitor (e.g., 500 μg/mL of 4-hydroxybenzoic acid was used in one study) for a predetermined duration [2].
    • Wash and lyse the cells.
    • Measure the melanin content. A 40% reduction in melanin content was reported for a potent inhibitor compared to control [2].
  • Data Analysis: Melanin content is normalized to total cellular protein or cell number and expressed as a percentage of the control.

Toxicity and Cytotoxicity Assessment

A tiered approach assessing toxicity from cells to whole organisms provides a comprehensive safety profile. The following table summarizes standard methods used in recent tyrosinase inhibitor studies.

Table 1: Tiered Toxicity Assessment Methods for Tyrosinase Inhibitors

Tier Assay Model System Key Readout Example Findings
In Vitro Cell Viability/Cytotoxicity [3] Mammalian cell lines (e.g., HaCaT keratinocytes) Cell viability (%) via MTT/XTT assay Compound 4 showed no toxicity towards HaCaT cells [3].
In Vivo (Simple Organism) Brine Shrimp Lethality Assay [3] Artemia nauplii (brine shrimp) Lethality concentration (LC₅₀) Used to determine acute toxicity in a simple organism [3].
In Vivo (Vertebrate Model) Zebrafish Embryo Toxicity [3] [2] Wild-type zebrafish embryos Mortality, hatch rate, malformations A potent inhibitor showed no toxicity and a 40% reduction in melanin at 15.63 μg/mL [2].

In Vitro Efficacy Screening

3.1. Cell Lysate Tyrosinase Inhibition Assay This assay measures direct enzyme inhibition in a cell-free system using lysates from melanin-producing cells [2].

  • Cell Line: Human MM418C1 melanoma cell lysate [2].
  • Procedure:
    • Prepare lysate from MM418C1 cells.
    • Incubate the lysate with the test inhibitor.
    • Add tyrosine or L-DOPA substrate to initiate the reaction.
    • Measure the rate of dopachrome formation spectrophotometrically.
  • Data Analysis: IC₅₀ values are calculated from dose-response curves. For example, 4-hydroxybenzoic acid exhibited an IC₅₀ of 59.5 μg/mL [2].

3.2. Kinetic Analysis of Inhibition Determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) through enzyme kinetics [3].

  • Method: Vary substrate concentration (L-tyrosine or L-DOPA) in the presence of different fixed concentrations of the inhibitor.
  • Analysis: Plot Lineweaver-Burk or Michaelis-Menten plots. A mixed-type inhibition has been reported for novel benzophenone analogs [3].

Workflow for Tyrosinase Inhibitor Evaluation

The following diagram illustrates the integrated workflow for the comprehensive evaluation of a tyrosinase inhibitor, from initial screening to in vivo validation.

cluster_1 In Vitro Screening cluster_2 Cellular & Functional Assays cluster_3 Toxicity Assessment cluster_4 In Vivo Validation Start Tyrosinase Inhibitor Candidate InVitro In Vitro Screening Start->InVitro Cellular Cellular & Functional Assays InVitro->Cellular LysateAssay Cell Lysate Assay (IC50 Determination) Kinetics Kinetic Analysis (Inhibition Mechanism) Toxicity Toxicity Assessment Cellular->Toxicity Uptake Cellular Uptake Activity Intracellular Activity (L-DOPA Staining) Melanin Melanin Content Assay InVivo In Vivo Validation Toxicity->InVivo Cytotoxicity Cytotoxicity Assay (e.g., HaCaT cells) BrineShrimp Brine Shrimp Assay ZebrafishTox Zebrafish Embryo Toxicity ZebrafishEff Efficacy in Zebrafish Model

Data Summary Table

The following table compiles quantitative data from recent studies on tyrosinase inhibitors, serving as a benchmark for expected results.

Table 2: Quantitative Benchmarking Data from Tyrosinase Inhibitor Studies

Compound / Extract Model Key Metric Result Reference
4-Hydroxybenzoic acid Cell Lysate (hsTYR) IC₅₀ 59.5 μg/mL [2]
4-Hydroxybenzoic acid MM418C1 Cells Melanin Reduction 40% (at 500 μg/mL) [2]
4-Hydroxybenzoic acid Zebrafish Melanin Reduction 40% (at 15.63 μg/mL) [2]
Compound 4 (Benzophenone analog) Mushroom Tyrosinase Inhibition Type Mixed-type [3]
Compound 4 (Benzophenone analog) HaCaT Cells Cytotoxicity Non-toxic [3]
Methanol Extract of X. strumarium Cell Lysate (hsTYR) Inhibition 52% (at 1 mg/mL) [2]

Troubleshooting and Best Practices

  • Substrate Stability: L-DOPA solutions in PBS or water undergo auto-oxidation. Always prepare solutions fresh just before use to avoid loss of active substrate and false positives [1].
  • Enzyme Source Discrepancy: Be aware that results from mushroom tyrosinase (Agaricus bisporus) may not perfectly translate to human tyrosinase due to structural differences, though the catalytic pockets are highly conserved [4].
  • Assay Interference: Spectroscopic methods for tyrosinase inhibition can be interfered with by colored compounds or those that generate similar by-products. Using cell-based assays or zymography can provide more direct evidence of inhibition [4].
  • Positive Controls: Always include standard inhibitors like kojic acid or arbutin as positive controls in enzymatic and cellular assays for benchmark comparison [2] [4].

References

Application Notes for QSAR in Tyrosinase Inhibitor Optimization

Author: Smolecule Technical Support Team. Date: February 2026

QSAR modeling is a powerful ligand-based drug design tool that establishes a mathematical relationship between the chemical structures of compounds and their biological activity against tyrosinase. This allows for the prediction of new, more potent inhibitors before synthesis [1] [2].

1. Key Methodological Considerations:

  • Model Robustness: A reliable QSAR model must be rigorously validated both internally and externally to ensure its predictive power for new compounds. The applicability domain (AD) must be defined to identify compounds for which predictions are reliable [3] [4].
  • Data Quality is Paramount: The model's performance is highly dependent on the quality and consistency of the initial experimental data. Biological activity values (e.g., IC50) for the training set should be obtained using a standardized protocol [1].
  • Descriptor Interpretation: The selected molecular descriptors provide insight into the structural features governing tyrosinase inhibition. For instance, 2D linear indices and electrotopological descriptors have been successfully used in robust models, highlighting the importance of molecular shape and electronic environment [3].
  • Integration with Other Methods: QSAR is most effective when used in a consensus approach with other computational techniques. Molecular docking can visualize binding modes, while molecular dynamics (MD) simulations can assess the stability of the inhibitor-enzyme complex, providing a more comprehensive view [3] [5].

2. Structural Insights for Tyrosinase Inhibitors: Research on various inhibitor classes provides valuable structural clues for optimization:

  • Chalcone Derivatives: A study on thiophene chalcones found that the compound with a 2,4-dihydroxyphenyl group exhibited exceptionally potent inhibition (IC50 = 0.013 µM), far surpassing kojic acid. This underscores the significance of specific substituent patterns [6].
  • Benzylidene-1-indanone Derivatives: The derivative BID3 demonstrated potent activity and a mixed-type inhibition mechanism, suggesting it can bind to both the catalytic and allosteric sites of tyrosinase [7].
  • Thiosemicarbazone Derivatives: The sulfur atom in the thiosemicarbazone moiety is critical as it can chelate the copper ions in the enzyme's active site. Hybrid molecules incorporating an N-tosyl-indole pharmacophore have shown excellent potency, with the best compound (5r) achieving an IC50 of 6.40 µM [5].

Detailed Experimental Protocols

Protocol 1: Developing a validated QSAR model

This protocol outlines the steps for constructing a statistically robust QSAR model for predicting tyrosinase inhibitor activity [1] [3].

Workflow Overview: The following diagram illustrates the key stages of QSAR model development and application.

Start Start: Collect Experimental Data A Calculate Molecular Descriptors Start->A B Curate Dataset & Split A->B C Feature Selection B->C D Model Training & Internal Validation C->D E External Validation & AD Definition D->E F Predict New Inhibitors E->F

Procedure:

  • Data Set Curation

    • Collect a minimum of 20-30 compounds with experimentally determined tyrosinase inhibitory activity (e.g., IC50 values) from the literature or in-house assays [1].
    • Convert the reported IC50 values to pIC50 (-logIC50) for a more linear correlation with free energy changes.
    • Split the dataset into a training set (~75-80%) for model development and a test set (~20-25%) for external validation. Use clustering methods (e.g., Ward's method) to ensure representative splitting [3].
  • Molecular Descriptor Calculation & Selection

    • Draw the 2D or 3D structures of all compounds and perform geometry optimization using software like Gaussian or Open Babel.
    • Calculate a wide range of molecular descriptors (e.g., topological, geometrical, electronic) using programs such as PaDEL-Descriptor or Dragon.
    • Apply feature selection techniques (e.g., Genetic Algorithm, Stepwise Selection) to identify a small, non-redundant set of descriptors most relevant to tyrosinase inhibition. This prevents overfitting [1] [3].
  • Model Construction & Validation

    • Use the training set to build a model using algorithms like Multiple Linear Regression (MLR) or machine learning methods (e.g., Random Forest, Neural Networks) [1] [3] [5].
    • Internal Validation: Perform Leave-One-Out (LOO) or Leave-Many-Out (LMO) cross-validation on the training set. Key metrics include Q²LOO > 0.6 and a low difference between R² and Q² [3].
    • External Validation: Use the test set to evaluate the model's predictive ability. A model with Q²ext > 0.7 is considered predictive [3].
    • Define the Applicability Domain (AD): Use methods like the leverage approach to identify the chemical space where the model's predictions are reliable [3] [4].
Protocol 2: Experimental Validation of Predicted Inhibitors

This protocol describes the standard in vitro and in silico assays used to validate the tyrosinase inhibitory activity of compounds identified by your QSAR model [6] [5].

Workflow Overview: The validation process involves a multi-technique approach to confirm activity and mechanism.

Start Start: QSAR-Generated Compound A In Vitro: Mushroom Tyrosinase Assay Start->A B Determine IC50 and Inhibition Type A->B C In Silico: Molecular Docking B->C D Molecular Dynamics Simulation C->D End Confirm Potential Lead D->End

Procedure:

  • In Vitro Tyrosinase Inhibition Assay

    • Principle: Measure the inhibition of tyrosine hydroxylation or DOPA oxidation by the compound using mushroom or human tyrosinase.
    • Materials: Mushroom tyrosinase, L-tyrosine or L-DOPA, phosphate buffer (pH 6.8), test compounds dissolved in DMSO, kojic acid as a positive control, microplate reader.
    • Steps: a. Pre-incubate tyrosinase with various concentrations of the test compound in a 96-well plate. b. Initiate the reaction by adding the substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity). c. Monitor the formation of dopachrome at 475 nm for 10-30 minutes. d. Calculate the % inhibition and determine the IC50 value using non-linear regression [6] [5].
  • Enzyme Kinetic Analysis

    • Purpose: Determine the mechanism of inhibition (competitive, non-competitive, mixed-type).
    • Steps: a. Perform the tyrosinase assay at several fixed concentrations of the inhibitor and varying concentrations of the substrate. b. Plot the data using Lineweaver-Burk (double reciprocal) plots. c. Analyze the pattern of the lines (intersecting vs. parallel) to identify the inhibition type [6] [7].
  • In Silico Validation: Molecular Docking & Dynamics

    • Molecular Docking: a. Obtain the crystal structure of tyrosinase (e.g., PDB ID: 2Y9X from Agaricus bisporus) [3]. b. Prepare the protein and ligand structures (add hydrogens, assign charges). c. Perform docking simulations to predict the binding pose and key interactions (e.g., with copper ions, His residues, Arg209, Val218) [8] [5].
    • Molecular Dynamics (MD) Simulation: a. Solvate the docked complex in a water box and add ions. b. Run a 50-100 ns simulation using software like GROMACS or AMBER to assess the stability of the protein-ligand complex and binding free energies [3] [5].

Summary of Key Data from Recent Studies

The table below summarizes quantitative data and structural insights from recent studies on various tyrosinase inhibitor classes, which can serve as a benchmark for your work on Tyrosinase-IN-3 derivatives.

Table 1: Benchmarking Data from Recent Tyrosinase Inhibitor Studies

Inhibitor Class Specific Compound / Model Key Activity (IC50) Key Structural Insights / Descriptors Citation

| Thiophene Chalcone | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | 0.013 µM (monophenolase) 0.93 µM (diphenolase) | The 2,4-dihydroxyphenyl group on the benzylidene ring is critical for potent, competitive inhibition. | [6] | | N-tosyl-indole Thiosemicarbazone | Compound 5r | 6.40 ± 0.21 µM | The thiosemicarbazone moiety chelates active site copper. N-tosyl substitution on indole enhances activity. Competitive inhibitor (Ki = 10.25 µM). | [5] | | Benzylidene-1-indanone | BID3 | 0.034 µM (monophenolase) 1.39 µM (diphenolase) | Exhibits mixed-type inhibition (Ki = 2.4 µM), suggesting binding to catalytic and allosteric sites. | [7] | | QSAR Model (Various) | MLR Model (M3) | pIC50 Range: 3.22 - 7.52 | Robust model (R²=0.87, Q²ext=0.92) using 6 descriptors from linear indices. Validated for virtual screening. | [3] |

Critical Considerations for Success

  • Avoid False Hits: Be cautious of over-optimistic predictions. Even with a good QSAR model, the experimental hit rate can be low. Always define the applicability domain and be prepared for experimental validation to rule out false positives [4].
  • Address Data Scarcity: If you have a small dataset for this compound analogs, consider a multi-target QSAR approach or augment your model with data from structurally similar, well-characterized inhibitor classes to improve predictive accuracy [4].
  • Leverage Advanced ML: For larger datasets, explore advanced methods like Graph Neural Networks (GNNs), which can use the molecular graph directly as input and have been shown to outperform traditional QSAR models in predictive toxicology tasks [9] [10].

I hope these detailed application notes and protocols provide a solid foundation for optimizing your this compound derivatives. The integration of computational prediction with rigorous experimental validation is key to a successful drug discovery campaign.

References

Tyrosinase-IN-3 in enzymatic browning prevention in food models

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Tyrosinase Inhibitors in Food Models

Since the specific compound you inquired about is not covered in the available literature, the table below summarizes other tyrosinase inhibitors that have been experimentally tested in food models, as found in the search results. These can provide a framework for the kind of data typically reported in such studies.

Inhibitor Name Food Model Tested Key Findings/Effects Proposed Mechanism of Action Source
Garlic-derived H2S (from DATS) Agaricus bisporus (mushroom) homogenate Reduced browning, malondialdehyde levels, PPO/POD activity, and volatile flavor deterioration. Binds to tyrosinase, induces Cys83 persulfidation, destabilizes the flexible loop, and increases CuA-CuB distance. [1]
Kojic acid-aromatic aldehyde (6j) Fresh-cut apples Effectively delayed enzymatic browning. Non-competitive tyrosinase inhibitor; confirmed via enzyme kinetics, fluorescence quenching, and molecular docking. [2]
Piceid (Polydatin) & its ester (PIA) Fresh-cut potato slices & potato juice Inhibited browning reaction in both potato models. Acts as a substrate for tyrosinase; its oxidation products inhibit the enzyme's activity. [3]
Cyrene (Dihydrolevoglucosenone) Fresh-cut potato slices Showed anti-browning effects. Acts as a tyrosinase inhibitor; kinetic analysis and binding mode studies were performed. [4]

General Experimental Protocol for Anti-Browning Evaluation

Based on the methodologies common across multiple studies, here is a generalized protocol for evaluating the efficacy of anti-browning agents in food models [2] [3] [4]. You can adapt this framework for testing "Tyrosinase-IN-3".

1. Sample Preparation

  • Select a uniform batch of fresh fruits or vegetables (e.g., potato, apple).
  • Process them into uniform slices or cubes.
  • Divide the samples into treatment groups, including a negative control (no treatment) and a positive control (e.g., treated with a known inhibitor like kojic acid).

2. Treatment Application

  • Prepare solutions of the test compound ("this compound") at various concentrations in an appropriate solvent (e.g., aqueous buffer, or a safe solvent like diluted DMSO).
  • Immerse the fresh-cut samples in the treatment solutions for a specified time (e.g., 2-5 minutes) with gentle agitation.
  • Drain the samples and lightly blot them dry.

3. Storage and Monitoring

  • Store the treated samples in controlled environment chambers (e.g., at 4°C to simulate refrigeration) for several days.
  • Regularly assess the samples for browning intensity. This can be done visually using a standardized browning scale or instrumentally using a colorimeter to measure L* (lightness), a* (red-green), and b* (yellow-blue) values.

4. Biochemical Analysis

  • Enzyme Activity Assay: Homogenize the stored samples and measure the activity of PPO (tyrosinase) and peroxidase (POD) using spectrophotometric methods.
  • Measurement of Browning Metabolites: Quantify compounds like malondialdehyde (MDA), a marker for lipid oxidation, to understand secondary spoilage effects [1].

The following workflow diagram outlines the key stages of this experimental process:

Future Research Directions

Given the absence of specific data on "this compound", your research could make a valuable contribution. Consider investigating the following aspects, which represent current trends in the field:

  • Mechanism of Action: Use enzyme kinetics, fluorescence quenching, and molecular docking studies to elucidate how "this compound" interacts with the tyrosinase enzyme, determining if it is a competitive, non-competitive, or uncompetitive inhibitor [2] [5].
  • Comparison with Established Inhibitors: Directly compare the efficacy and required concentration of "this compound" against standard inhibitors like kojic acid, ascorbic acid, or cysteine in the same food model [6].
  • Impact on Overall Quality: Beyond browning, evaluate the inhibitor's effect on other quality parameters such as texture, flavor, and the retention of nutrients during storage [7].

References

Troubleshooting Guide: Solubility & Stability of Tyrosinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the initial steps to improve the solubility of a tyrosinase inhibitor in an aqueous assay buffer?

A key first step is to pre-screen excipients and solvents computationally before moving to lab experiments. This saves time and resources.

  • Strategy 1: Utilize Hansen Solubility Parameters (HSP). The HSP system predicts miscibility based on the principle that "like dissolves like." It quantifies the intermolecular forces (dispersion forces, polar interactions, and hydrogen bonding) of a compound and a potential solvent. A smaller difference in total solubility parameters (ΔδT) between your inhibitor and an excipient indicates better solubility [1].

  • Experimental Protocol:

    • Calculate HSPs: Use software (e.g., HSPiP) to estimate the Hansen Solubility Parameters (δD, δP, δH) for your inhibitor based on its chemical structure.
    • Compare with Excipients: Calculate the difference (ΔδT) between your inhibitor and a library of common, safe pharmaceutical excipients using the formula: ΔδT = [4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)²]¹ᐟˢ [1].
    • Prioritize Candidates: Excipients with a ΔδT < 4.0 MPa¹ᐟˢ are strong candidates for experimental testing [1].
  • Strategy 2: Employ Co-solvents and Surfactants. If computational methods are not feasible, begin with a practical screen of water-miscible co-solvents and surfactants.

    • Common Co-solvents: DMSO (≤1-2% final concentration), ethanol, PEG-400.
    • Common Surfactants: Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Cremophor EL (use at concentrations above critical micelle concentration).
    • Protocol: Perform a visual solubility test by adding a small, fixed amount of your inhibitor to different solvent/buffer mixtures and observe for precipitation.

The workflow below summarizes this pre-experimental screening strategy.

Start Start: Insoluble Inhibitor Calc Calculate Inhibitor's Hansen Solubility Parameters (HSP) Start->Calc Compare Compare HSP with Excipient Library Calc->Compare Filter Filter for ΔδT < 4.0 MPa¹ᐟˢ Compare->Filter ExpTest Experimental Solubility Test Filter->ExpTest

Q2: How can I stabilize tyrosinase or the inhibitor-enzyme complex in my assay?

Instability can arise from the enzyme itself or from reactive intermediates produced during the catalytic cycle. The following table summarizes common issues and solutions.

Problem Root Cause Proposed Solution
Enzyme Deactivation Denaturation due to temperature, pH, or proteolysis [2]. Use fresh enzyme aliquots. Optimize buffer pH (e.g., phosphate buffer pH 6.0-7.0) [3]. Work on ice or at 4°C when possible.
Suicide Inactivation Conformational changes triggered by substrates leading to irreversible enzyme inactivation [2]. Use lower enzyme/substrate concentrations. Shorter incubation times. Include mechanism-based protectors (needs specific research).
Quinone Polymerization o-Quinone products are highly reactive and polymerize into melanin-like compounds that can foul surfaces and inactivate the enzyme [4]. Add reducing agents (e.g., 1-10 mM Ascorbic Acid) to reduce o-quinones back to o-diphenols [3].
Enzyme Leaching/Instability in Biosensors Loss of enzyme from the sensor matrix over time [4]. Immobilize the enzyme in a protective matrix (e.g., Nafion, Eastman AQ polymers, Metal-Organic Frameworks like HKUST-1) [4] [3].

Q3: Are there advanced formulation techniques to concurrently improve solubility and stability for long-term studies?

Yes, nano-formulations are highly effective. The most promising approach involves embedding the inhibitor into lipid nanoparticles, which can drastically enhance both solubility and stability.

  • Strategy: Develop Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs). These systems solubilize lipophilic drugs in a lipid core stabilized by surfactants, shielding them from the aqueous environment [1].
  • Workflow for SLN/NLC Development:
    • Lipid Screening: Use the HSP method (see Q1) to identify the solid and liquid lipids with the best solubilizing potential for your inhibitor [1].
    • Formulation: The typical method involves melting the lipid, dissolving the inhibitor in the molten lipid, dispersing this mixture in a hot aqueous surfactant solution (hot homogenization), and then cooling to form solid nanoparticles [1].
    • Characterization: Measure particle size (should be < 200 nm), zeta potential, and drug loading capacity.

The multi-step process for creating and testing these nanoparticles is outlined below.

Step1 1. Lipid Screening (HSP & Experimental) Step2 2. Hot Homogenization (Melt lipid, add inhibitor, mix with surfactant, homogenize) Step1->Step2 Step3 3. Cold Solidification (Cool emulsion to form Solid Lipid Nanoparticles) Step2->Step3 Step4 4. Characterization (Particle Size, Zeta Potential, Drug Loading) Step3->Step4

Q4: What is a proven protocol to immobilize tyrosinase for enhanced assay stability?

Immobilizing the enzyme in a Metal-Organic Framework (MOF) like HKUST-1 has been shown to dramatically improve stability.

  • Protocol: Preparation of tyrosinase@HKUST-1 [3]
    • Materials: Benzene 1,3,5-tricarboxylate (BTC), Copper acetate (CuAc₂), Sodium Acetate-Acetic Acid buffer (200 mM, pH 7.0), crude tyrosinase solution.
    • Procedure:
      • Add BTC to the crude enzyme solution and homogenize.
      • Add NaAc–HAc buffer and stir the suspension at 12°C for 2 hours.
      • Add a solution of CuAc₂ in acetate buffer.
      • Continue stirring at 12°C for 8 hours.
      • Collect the resulting tyrosinase@HKUST-1 product by centrifugation, wash with buffer, and vacuum-dry at room temperature.
    • Resulting Stability: This biocomposite showed a 77-fold increase in half-life at 50°C compared to the free enzyme and maintained full activity for at least 2 months when stored at 30°C [3].

Key Recommendations Summary

To summarize the guidance for your work with Tyrosinase-IN-3:

  • Start with Prediction: Use Hansen Solubility Parameters (HSP) to rationally select solvents and lipid excipients, saving significant experimental effort [1].
  • Combat Reaction Byproducts: Incorporate ascorbic acid (1-10 mM) in your assay buffer to prevent inactivation from reactive o-quinones [3].
  • Consider Nano-Formulation: For long-term use and high stability, developing Solid Lipid Nanoparticles (SLNs) is a highly effective strategy [1].
  • Learn from Immobilization: While you may not immobilize the enzyme, the principles of protecting it in a metal-organic framework (MOF) highlight the profound stability gains possible by shielding the protein from harsh conditions [3].

References

reducing Tyrosinase-IN-3 cytotoxicity in cell culture models

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tyrosinase Inhibitor Cytotoxicity

The cytotoxicity observed in cell culture can stem from the compound's intended mechanism or off-target effects. The table below summarizes potential mechanisms and related compounds identified in recent studies.

Mechanism Description Example Compounds
On-Target Mechanism-Based Stress Inhibition of tyrosinase initiates downstream stress responses (e.g., oxidative stress) or disrupts melanocyte homeostasis [1]. ML233 [1]
Off-Target Cytotoxicity Compound exerts toxic effects unrelated to tyrosinase inhibition, often occurring at higher concentrations [2]. KT-939 (no cytotoxicity up to 50 µM) [3]
Metabolic Activation to Toxic Quinones Phenol-containing compounds are oxidized by tyrosinase into highly reactive o-quinones, which deplete cellular antioxidants and cause damage [4] [5]. Rhododendrol, Monobenzone, 4-S-Cysteaminylphenol [4] [5]

Inhibitor Phenol-Based Tyrosinase Inhibitor TYR Tyrosinase (TYR) Inhibitor->TYR Substrate for OQuinone Reactive o-Quinone Metabolite TYR->OQuinone Oxidizes to Consequences Cytotoxic Consequences OQuinone->Consequences GSH Glutathione (GSH) Depletion Consequences->GSH ProteinBind Protein Adduct Formation Consequences->ProteinBind ROS Reactive Oxygen Species (ROS) Consequences->ROS CellDamage Direct Cell Damage ROS->CellDamage

Troubleshooting & Mitigation Strategies

Here is a step-by-step guide to diagnose and address cytotoxicity issues.

Step 1: Establish a Cytotoxicity Profile

First, systematically determine the level of cytotoxicity in your model.

  • Objective: To confirm cytotoxicity is present and identify its relationship with tyrosinase inhibition and concentration.
  • Protocol (MTT Assay):
    • Seed human melanocytes or relevant melanoma cells (e.g., B16-F10, MNT-1) in a 96-well plate [3] [2].
    • After cell adherence, treat with a range of Tyrosinase-IN-3 concentrations (e.g., 0.0781–10 mg/mL or a µM range) [2].
    • Incubate for 24-72 hours.
    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C [2].
    • Dissolve formazan crystals in DMSO and measure absorbance at 490-570 nm [2].
    • Calculate cell viability (%) relative to the untreated control. An IC₅₀ value can be determined from the dose-response curve.
Step 2: Link Toxicity to Tyrosinase

Determine if the cytotoxicity is dependent on the presence and activity of the tyrosinase enzyme.

  • Objective: To confirm if toxicity is mechanism-based (requires tyrosinase) or an off-target effect.
  • Experimental Approaches:
    • Use Tyrosinase-Negative Cells: Compare the cytotoxicity of this compound in high-tyrosinase cells (e.g., B16-F10, MNT-1) versus low/negative tyrosinase cells (e.g., HEK293, HaCaT keratinocytes) [3]. Significant toxicity only in tyrosinase-positive cells suggests mechanism-based action.
    • Tyrosinase Knockdown: Use siRNA to knock down tyrosinase expression in melanocytes or melanoma cells (e.g., B16BL6) [5]. If cytotoxicity is reduced upon knockdown, it confirms a tyrosinase-dependent process.
Step 3: Implement Cytoprotective Measures

If toxicity is mechanism-based, you can attempt to bolster the cells' defense systems.

  • Objective: To enhance cellular resilience to the stress induced by inhibitor treatment.
  • Strategy 1: Boost Antioxidant Defenses
    • Pre-treatment with N-acetylcysteine (NAC): A well-known precursor to glutathione. Pre-treat cells with 1-5 mM NAC for 2-4 hours before adding the inhibitor to increase intracellular glutathione levels and neutralize reactive quinones or ROS [5].
  • Strategy 2: Modulate Cellular Stress Pathways
    • Target the NRF2 Pathway: The transcription factor NRF2 is a master regulator of cytoprotective genes. Research shows that knockdown of NRF2 dramatically sensitizes melanocytic cells to the toxicity of phenols like rhododendrol and monobenzone [5]. Conversely, activating the NRF2 pathway prior to or during treatment could potentially increase resistance to cytotoxicity. This can be explored using specific NRF2 activators.

Start Suspected Cytotoxicity with this compound Profile 1. Establish Cytotoxicity Profile (MTT Assay, Dose Response) Start->Profile Link 2. Link Toxicity to Tyrosinase (Use TYR- vs TYR+ cells, siRNA) Profile->Link Decision Is Toxicity TYR-dependent? Link->Decision Protect 3. Implement Cytoprotection (NAC, NRF2 activation) Decision->Protect Yes Reformulate 4. Re-evaluate Compound (Consider alternative inhibitors) Decision->Reformulate No

Key Considerations for Experimental Design

  • Use Human vs. Mushroom Tyrosinase Data Cautiously: Be aware that significant structural differences exist between human tyrosinase (hTYR) and the commonly used mushroom tyrosinase (mTYR). An inhibitor's potency and specificity can vary dramatically between the two [3]. Prioritize data generated with hTYR for translational relevance.
  • Monitor Melanin Content: A key indicator of successful target engagement is a reduction in cellular melanin. Ensure your experimental timeline allows for the detection of this effect, as it may be reversible upon inhibitor withdrawal [3].
  • Consult Safety Profiles of New Inhibitors: The field is rapidly evolving with new compounds being reported. For context, recent studies highlight inhibitors like KT-939 and the cyclopeptide CHP-9 for their high biocompatibility in cell cultures [3] [2].

References

optimizing Tyrosinase-IN-3 concentration for maximum efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Key Benchmarking Data

You may find it useful to compare your results for Tyrosinase-IN-3 against the performance data of KT-939 and other common inhibitors, as detailed in a recent study [1].

Table 1: Key In Vitro Efficacy Data for KT-939 and Common Inhibitors [1]

Compound IC₅₀ against Human Tyrosinase IC₅₀ for Melanin Suppression in Melanocytes Key Reported Advantages
KT-939 0.07 µM 0.36 µM ~4x more potent than Thiamidol; additional antioxidant & anti-inflammatory activity [1].
Thiamidol 0.28 µM 1.21 µM A well-established, potent reference inhibitor [1].
Kojic Acid 9.87 µM 32.45 µM A classic inhibitor, useful as a baseline comparator [1].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use human tyrosinase (hTYR) instead of mushroom tyrosinase (mTYR) for my assays?

A: Significant structural differences exist between hTYR and mTYR. hTYR is a membrane-associated monomer, while mTYR is a soluble oligomer, and they share only about 22-24% amino acid sequence homology [1]. The active sites are notably different, leading to a common issue where many compounds that are effective against mTYR show dramatically reduced potency (sometimes 100 to 1000-fold lower) against hTYR [1]. Using hTYR ensures your results are physiologically relevant for drug development.

Q2: What could be causing high cytotoxicity in my cell culture experiments?

A: Cytotoxicity can arise from the solvent used (e.g., DMSO) or the compound itself. According to protocols from the cited study:

  • Solvent Control: Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% [1].
  • Dosage Range: The KT-939 study reported no cytotoxicity up to 50 µM in multiple skin-related cell lines, which is a good benchmark for safety [1]. Perform a dose-ranging cytotoxicity assay (e.g., MTT or Live/Dead assay) alongside your efficacy tests to establish a safe working concentration for this compound.

Q3: The melanin reduction in my cell models is weaker than expected. What are potential reasons?

A: Consider these factors:

  • Cell Model: Ensure you are using a relevant human-derived melanocyte or melanoma cell line (e.g., MNT-1 cells were used in the referenced study) [1].
  • Culture Conditions: Follow established cell culture protocols. For example, the MNT-1 human melanoma cell line was cultured in high-glucose DMEM supplemented with 20% FBS, 10% AMI-V Medium, 1% Non-Essential Amino Acids, and antibiotics [1].
  • Treatment Duration: Melanin synthesis and turnover is a slow process. The referenced clinical study on KT-939 assessed effects after 28 days of use [1]. Ensure your treatment duration is sufficiently long, typically 3-7 days for in vitro models, with media and compound refreshed periodically.

Troubleshooting Guide

Problem: Inconsistent IC₅₀ values between assay runs.

  • Cause 1: Lag time in the enzymatic reaction. Tyrosinase's monophenolase activity is characterized by a lag time before steady-state catalysis is reached. The duration of this lag depends on enzyme and substrate concentrations, and the presence of reducing agents like L-DOPA [2].
  • Solution: Standardize your assay conditions meticulously. Pre-incubate the enzyme with a small amount of a reducing agent like L-DOPA (a cofactor) can help shorten and stabilize this lag period [2]. Ensure all your kinetic runs are performed for a sufficient time to pass the lag phase.
  • Cause 2: Instability of the enzyme or compound.
  • Solution: Prepare fresh tyrosinase solutions for each assay. Ensure this compound is dissolved in a stable solvent and stored as recommended, protected from light.

Problem: Poor solubility of this compound in aqueous cell culture media.

  • Cause: The compound may be highly hydrophobic.
  • Solution: A standard method is to first prepare a high-concentration stock solution in DMSO. This stock can then be diluted into the aqueous culture medium. The final DMSO concentration should be kept constant (e.g., at 0.1%) across all treatment groups, including the vehicle control [1].

Experimental Protocol: Determining IC₅₀ for Human Tyrosinase Inhibition

This protocol is adapted from general tyrosinase activity assays [2] and the methodologies used to benchmark KT-939 [1].

1. Principle: The assay measures the rate of conversion of L-DOPA to dopachrome, which has a characteristic absorbance at 475-480 nm. Inhibition of tyrosinase reduces the rate of increase in absorbance.

2. Reagents:

  • Recombinant Human Tyrosinase (hTYR)
  • L-DOPA substrate
  • Phosphate Buffer (pH 6.8)
  • Test Compound: this compound (dissolved in DMSO)
  • Positive Control: Kojic acid or Thiamidol (dissolved in DMSO)
  • Vehicle Control: DMSO

3. Procedure:

  • Prepare a dilution series of this compound in buffer, ensuring the DMSO concentration is consistent and low (e.g., ≤1%).
  • In a 96-well plate, mix 70 µL of buffer, 10 µL of the compound (or vehicle), and 10 µL of hTYR solution.
  • Pre-incubate the mixture for 10 minutes at 37°C.
  • Initiate the reaction by adding 10 µL of L-DOPA solution.
  • Immediately place the plate in a spectrophotometer and monitor the absorbance at 475-480 nm every minute for 30 minutes at 37°C.
  • Calculate the reaction velocity (V) for each well based on the linear portion of the absorbance-time curve.

4. Data Analysis:

  • Express the velocity of each test well as a percentage of the velocity in the vehicle control (DMSO-only) wells.
  • Plot the % activity against the log of the compound concentration.
  • Fit the data with a nonlinear regression [Inhibitor] vs. normalized response curve to calculate the IC₅₀ value.

Experimental Workflow for Concentration Optimization

The following diagram maps out the logical workflow for systematically optimizing the concentration of this compound, from initial setup to final data interpretation.

Start Start Optimization Assay Run Enzymatic Assay Start->Assay Analyze Analyze Dose-Response Assay->Analyze Obtain IC₅₀ Cytotox Conduct Cytotoxicity Assay Cell Perform Cell-Based Melanin Assay Cytotox->Cell Cell->Analyze Obtain IC₅₀ Analyze->Cytotox Establish non-toxic range Optimize Determine Optimal Concentration Analyze->Optimize Balance efficacy & safety

References

addressing Tyrosinase-IN-3 oxidation and degradation issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why might my tyrosinase inhibitor lose efficacy during storage or in experimental assays?

    • A: The primary reason is often oxidation. Many inhibitors are phenolic or resorcinol-based compounds, which are susceptible to oxidation by air or by tyrosinase itself, leading to the formation of reactive quinones and eventual polymerization into inactive byproducts [1] [2]. This process can be accelerated by light, heat, and changes in pH.
  • Q2: My inhibitor is highly effective against mushroom tyrosinase but shows poor activity in cellular models. What is the cause?

    • A: This is a common issue stemming from differences between human and mushroom tyrosinase. Inhibitors screened against mushroom tyrosinase (AbTYR) often fail to effectively target the human enzyme (hTYR) due to structural differences in their active sites [3] [4]. Always validate hits using human tyrosinase or cell-based models early in the development pipeline.
  • Q3: What are the modern approaches to overcome the limitations of traditional inhibitors?

    • A: Beyond developing new small-molecule inhibitors, two innovative strategies are:
      • PROTAC Degraders: These are heterobifunctional molecules that recruit tyrosinase to an E3 ubiquitin ligase, leading to its targeted degradation by the cell's proteasome system, rather than just inhibiting its activity [4] [5].
      • Catalytic Prodrug Activation: Leveraging tyrosinase's own catalytic activity to activate inert prodrugs directly within melanocytes, which can improve specificity and reduce off-target effects [5].

Troubleshooting Guide: Inhibitor Instability

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Phenotype Potential Root Cause Recommended Solutions & Experimental Checks

| Decreased potency after storage | Chemical oxidation or degradation. | • Store compounds in a solid, anhydrous form at -20°C or -80°C. • Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. • Use antioxidants like ascorbic acid in assay buffers (validate no interference). | | High IC50 on hTYR vs. AbTYR | Species-specific selectivity issues. | • Perform kinetic studies to determine inhibition mode (competitive/uncompetitive). • Employ structure-based design using hTYR homology models or crystal structures for screening [3] [6]. | | Cytotoxicity or off-target effects | Non-specific binding or reactive metabolite formation. | • Run comprehensive cytotoxicity assays on relevant cell lines (e.g., keratinocytes, melanocytes). • Check for structural alerts (e.g., hydroquinone-like motifs) and consider chemical modification [1] [7]. | | Inconsistent results in cellular assays | Poor cellular permeability or instability in cell culture medium. | • Measure intracellular concentration of the inhibitor. • Test stability in cell culture medium over the assay timeframe. |

Advanced Technical Notes & Protocols

Understanding the Oxidation Pathways

A key to stabilizing inhibitors is understanding how they are metabolized. Research on hydroquinone illustrates a common dual-pathway mechanism relevant to many phenolic inhibitors [1]. The diagram below outlines these competing pathways that can lead to different polymeric pigments (melanin-like polymers).

G HQ Hydroquinone (HQ) DQ Dopaquinone HQ->DQ Redox Exchange (via Dopaquinone) HHQ 2-Hydroxyhydroquinone (HHQ) HQ->HHQ Tyrosinase Hydroxylation BQ Benzoquinone (BQ) DQ->BQ CysBQ 2-S-Cysteinylhydroquinone BQ->CysBQ + Cysteine HQPheo HQ-Pheomelanin Polymer CysBQ->HQPheo Polymerization HBQ 2-Hydroxybenzoquinone (HBQ) HHQ->HBQ Tyrosinase Oxidation CysHBQ 5-S-Cysteinyl-HHQ HBQ->CysHBQ + Cysteine HQEu HQ-Eumelanin Polymer CysHBQ->HQEu Polymerization

Protocol: Assessing Binding Mode via Molecular Docking

To address species selectivity, use molecular docking to visualize how your inhibitor interacts with different tyrosinase isoforms [3] [6].

  • Objective: To predict the binding affinity and orientation of a candidate inhibitor in the active site of human vs. mushroom tyrosinase.
  • Software: Schrödinger Maestro, AutoDock Vina, or similar.
  • Workflow:
    • Protein Preparation: Obtain crystal structures (e.g., PDB: 2Y9W for AbTYR) or generate a homology model for hTYR. Conduct protein preparation: add hydrogens, assign bond orders, and optimize H-bonds.
    • Ligand Preparation: Draw the 2D structure of your inhibitor and convert it to 3D. Minimize its energy using an appropriate force field.
    • Grid Generation: Define the active site (typically around the two copper ions) for docking calculations.
    • Docking Run: Execute the docking simulation to generate multiple binding poses.
    • Pose Analysis: Analyze the top-ranked poses for key interactions: coordination with copper ions, π-π stacking with His residues, and H-bonding with surrounding amino acids. Compare the interactions between AbTYR and hTYR to rationalize selectivity.
Protocol: Evaluating Stability in Assay Buffer

This protocol helps diagnose and quantify inhibitor instability under experimental conditions [1].

  • Objective: To monitor the degradation of a tyrosinase inhibitor over time in a standard assay buffer.
  • Materials:
    • Candidate inhibitor stock solution
    • Assay buffer (e.g., phosphate buffer, pH 6.8)
    • HPLC system with UV-Vis or PDA detector
  • Procedure:
    • Dilute the inhibitor to a typical working concentration (e.g., 10-100 µM) in assay buffer.
    • Incubate the solution at the assay temperature (e.g., 25°C or 37°C).
    • At predetermined time points (e.g., 0, 15, 30, 60, 120 min), inject an aliquot into the HPLC.
    • Monitor the chromatogram for the peak area of the parent compound. The appearance of new peaks indicates the formation of degradation products.
  • Data Analysis: Plot the remaining concentration of the parent compound versus time to determine the half-life of the inhibitor in buffer.

Emerging Strategies: Beyond Conventional Inhibition

The following diagram illustrates the mechanism of Tyrosinase-Targeting PROTACs, a novel approach that completely bypasses the problem of catalytic inhibition and oxidative instability by degrading the enzyme itself [4].

G PROTAC PROTAC Molecule Complex Ternary Complex (TYR-PROTAC-E3) PROTAC->Complex Binds Both TYR Tyrosinase (Target Protein) TYR->Complex E3 E3 Ubiquitin Ligase E3->Complex UbiquitinatedTYR Poly-Ubiquitinated Tyrosinase Complex->UbiquitinatedTYR Ubiquitination DegradedTYR Degraded Tyrosinase (via Proteasome) UbiquitinatedTYR->DegradedTYR Proteasomal Degradation

References

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Specificity Challenge

Tyrosinases (TYR) belong to the type-3 copper protein family, which also includes catechol oxidases (CO) and hemocyanins (Hc) [1]. All three share a conserved binuclear copper active site, where each copper ion (CuA and CuB) is coordinated by three histidine residues [1] [2]. However, their enzymatic functions differ:

  • Tyrosinase: Catalyzes both the hydroxylation of monophenols and the oxidation of o-diphenols [3] [1].
  • Catechol Oxidase: Only catalyzes the oxidation of o-diphenols [1].
  • Hemocyanin: Primarily an oxygen carrier, with no (or minimal) enzymatic activity [1].

The challenge in inhibitor design arises from this active site conservation. The table below summarizes key structural features that can be exploited to achieve selectivity.

Target Enzyme Blocking Domain/Residue Key Active Site Residues & Features Notable Species Examples
Tyrosinase (TyrBm) Val218 (C-terminal "blocker") [1] Met215, Glu195, Asn205 [1] Bacillus megaterium [1] [4]
Tyrosinase (TyrSc) Tyr98 (from "caddie" protein) [1] Met201, Glu182, Asn191 [1] Streptomyces castaneoglobisporus [1]
Catechol Oxidase (IbCO) Phe261 (C-terminal "blocker") [1] Met258, Glu236, Ile241, Thioether bond (His-Cys) [1] Sweet potato (Ipomoea batatas) [1]
Hemocyanin Phe75 (N-terminal "blocker" in Lobster Hc) [1] Met368, Glu329, Asn345 [1] Lobster (Panulirus interruptus) [1]

Strategies for Enhancing Specificity

The following troubleshooting guide addresses common issues and provides targeted solutions.

FAQ 1: How can I reduce off-target inhibition of catechol oxidases?
  • Problem: Tyrosinase-IN-3 shows significant inhibition of catechol oxidases, which only possess diphenolase activity.
  • Solution & Protocol: Exploit the difference in monophenolase activity.
    • Experimental Setup: Use a standard spectrophotometric tyrosinase activity assay. Prepare separate reaction mixtures containing L-tyrosine (a monophenol) and L-DOPA (a diphenol) as substrates [3] [5].
    • Procedure: Measure the initial rate of quinone formation (typically monitored at 475-500 nm) for both substrates in the presence and absence of your inhibitor.
    • Interpretation: A highly specific tyrosinase inhibitor will significantly reduce the activity with L-tyrosine, as tyrosinase can hydroxylate monophenols, while catechol oxidase cannot. The effect on L-DOPA oxidation may be similar for both enzymes, so the key differentiator is the inhibition of the monophenolase reaction [1].
FAQ 2: How can I design inhibitors that exploit structural differences in the active site channel?
  • Problem: The inhibitor binds similarly to all type-3 copper centers due to conserved copper-chelating properties.
  • Solution & Protocol: Target the "second sphere" residues around the active site.
    • Rational Design: Analyze crystal structures (see table above) to identify variations in residues lining the substrate access channel. For example, the presence of a valine versus a phenylalanine as a "blocker" residue can significantly alter the size and flexibility of the channel entrance [1].
    • Chemical Synthesis: Design inhibitor derivatives that are too large to fit the restricted active site of catechol oxidases or hemocyanins but can be accommodated by the more accessible channel in tyrosinases. Incorporating bulky substituents adjacent to the copper-chelating group can achieve this.
    • Validation: Test the new derivatives in activity assays against purified tyrosinase and off-target enzymes. A successful design will show high potency for tyrosinase with markedly reduced activity against others.
FAQ 3: How can I use transition-state analogues to improve selectivity?
  • Problem: The inhibitor has high affinity for the copper ions but lacks selectivity.
  • Solution & Protocol: Utilize transition-state analogues (TSAs) that mimic specific catalytic intermediates.
    • TSA Selection: Classical TSAs like 2-hydroxypyridine N-oxide (HOPNO) are stable mimics of the transition state during catechol oxidation [6].
    • Structural Plasticity: Studies show that fungal, bacterial, and human tyrosinases can recognize the same TSA motif differently. This structural plasticity can be exploited [6].
    • Design Strategy: Embed the HOPNO motif into larger, more complex scaffolds (e.g., aurone frameworks or amino acid backbones). The larger scaffold can be tailored to interact with unique, less-conserved surface regions near the active site of your target tyrosinase, thereby improving selectivity over other copper proteins [6].
FAQ 4: What if my inhibitor still chelates copper non-specifically?
  • Problem: The inhibitor's chelating group affects other metalloenzymes or is ineffective in cellular environments.
  • Solution & Protocol: Optimize the chelating group's environment and delivery.
    • Peptide/Pro-drug Strategy: Embed the copper-chelating motif (e.g., HOPNO) into an amino acid or peptide framework. This can improve cell membrane permeability and leverage cellular transport mechanisms to increase specificity for the target enzyme [6].
    • Cellular Assays: Move beyond pure enzyme assays. Validate inhibitor efficacy and specificity in cellular models (e.g., melanocytes) where the full physiological context, including intracellular copper pools and competing metalloenzymes, is present [5].

Experimental Workflow for Specificity Assessment

The diagram below outlines a logical workflow for evaluating and improving inhibitor specificity.

specificity_workflow start Start: Assess Specificity step1 Characterize Target & Off-Targets (Compare active site channels, blocker residues, met residues) start->step1 step2 Rational Inhibitor Design (Exploit structural differences from characterization) step1->step2 step3 Perform Enzymatic Assays (Test monophenolase vs. diphenolase activity inhibition) step2->step3 step4 Analyze Binding Mode (X-ray crystallography or molecular docking) step3->step4 step5 Specificity Achieved? step4->step5 step5->step2 No end Proceed to Cellular/ In Vivo Validation step5->end Yes

Key Experimental Protocols

Protocol 1: Spectrophotometric Assay for Mono- vs. Diphenolase Activity

This is a foundational assay for determining enzyme functionality and inhibitor specificity [5].

  • Solution Preparation:
    • Buffer: 50 mM sodium phosphate buffer, pH 6.8.
    • Substrates: 2 mM L-tyrosine (for monophenolase activity) and 2 mM L-DOPA (for diphenolase activity) in buffer.
    • Enzyme: Purified tyrosinase or catechol oxidase, diluted in buffer.
    • Inhibitor: this compound stock solution in DMSO (keep final DMSO concentration <1%).
  • Procedure:
    • For each reaction, mix 850 µL of buffer, 50 µL of substrate, and 50 µL of inhibitor or DMSO control.
    • Initiate the reaction by adding 50 µL of enzyme solution.
    • Immediately transfer the mixture to a cuvette and monitor the increase in absorbance at 475 nm for 2-3 minutes.
    • Perform all reactions in triplicate.
  • Data Analysis:
    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance-time curve.
    • Calculate the percentage of inhibition for both substrates: % Inhibition = (1 - V₀(inh)/V₀(control)) * 100.
    • A specific tyrosinase inhibitor will show strong inhibition in the L-tyrosine assay.
Protocol 2: Molecular Docking to Guide Rational Design

Computational methods are crucial for visualizing inhibitor binding before synthesis [1].

  • Structure Preparation:
    • Obtain crystal structures of target tyrosinase (e.g., PDB: 3NM8 for B. megaterium) and off-target enzymes (e.g., PDB: 1BT3 for sweet potato catechol oxidase) from the Protein Data Bank.
    • Prepare the protein structures by adding hydrogen atoms, assigning protonation states, and removing water molecules.
    • Prepare the 3D structure of this compound and its proposed derivatives, assigning proper bond orders and charges.
  • Docking Simulation:
    • Define the docking grid box to center on the binuclear copper active site.
    • Perform flexible ligand docking simulations using software like AutoD Dock Vina or Schrodinger's Glide.
  • Analysis:
    • Analyze the binding poses. Pay close attention to interactions with non-conserved residues (e.g., the "blocker" and "Met" residues from the table above).
    • Identify which derivatives show optimal fit and interactions within the tyrosinase active site while exhibiting steric clashes or unfavorable interactions in the off-target enzymes.

References

troubleshooting Tyrosinase-IN-3 interference in spectroscopic assays

Author: Smolecule Technical Support Team. Date: February 2026

The Problem of Spectroscopic Assay Interference

A prevalent issue in tyrosinase activity assays is direct chemical interference from the compounds being tested. Many potential inhibitors, particularly flavonoids and polyphenols, can react with the enzyme's products, leading to inaccurate readings [1] [2].

  • Interference Mechanism: The standard spectrophotometric assay often monitors the formation of dopachrome (a red product) at 475 nm during the oxidation of L-DOPA or L-tyrosine [1] [3]. However, many flavonoid compounds can act as reducing agents or nucleophiles. They react directly with the o-quinone intermediates (like dopaquinone) produced by tyrosinase [1]. This reaction can either prevent dopachrome formation (falsely appearing as inhibition) or generate new colored products that distort the absorbance measurement [1] [2].
  • "Suicide Substrate" Behavior: Some compounds, like certain tea polyphenols (e.g., catechin, epicatechin gallate), are themselves oxidized by tyrosinase. This "suicide inhibitor" mechanism consumes the enzyme and irreversibly inactivates it, but the reaction products can also interfere with the spectroscopic measurement [4].

The table below summarizes the key limitations of the direct spectrophotometric method identified in the search results:

Assay Aspect Key Limitation Impact on Results
Applicability Inappropriate for testing flavonoids and other reducing compounds [1] High risk of false positives or false negatives in inhibition studies.
Specificity Measures total chromogen formation, not just dopachrome [1] [2] Cannot distinguish between dopachrome and other colored reaction products.
Data Reliability Reaction rates from absorbance vs. oxygen consumption can differ substantially [1] Can lead to misleading kinetic analysis and incorrect conclusions about mechanism.

Troubleshooting Guide & Alternative Methods

To confirm if your results with Tyrosinase-IN-3 are genuine or an artifact, you can employ the following strategies.

Troubleshooting Questions to Guide Your Investigation
  • Does the compound cause interference?
    • Action: Run a control experiment without the enzyme. Incubate your compound (this compound) directly with the substrate (L-DOPA) and monitor the absorbance at 475 nm. Any change in signal indicates a direct chemical reaction and interference [1] [2].
  • Are the inhibition kinetics reliable?
    • Action: Compare the reaction rates measured by spectrophotometry with those measured by oxygen consumption [1]. A significant discrepancy strongly suggests assay interference.
  • Does the compound's structure suggest risk?
    • Action: Check if this compound contains functional groups known to cause issues, such as catechol groups (ortho-dihydroxy benzene) or other strong reducing/nucleophilic moieties [2] [4].
Validated Alternative Assay Methods

If you confirm or suspect interference, switching to an alternative assay method is recommended. The table below compares several approaches:

Method Principle Key Advantage Reference
Oxygen Consumption Measures O₂ depletion directly using an oxygen electrode. Avoids spectral interference entirely; considered a more reliable reference method. [1]
MBTH-Coupled Assay Traps o-quinone with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a stable pink adduct. High specificity and sensitivity; works at various pH values; less interference. [5]
Zymography Electrophoretic method to detect enzyme activity in a gel. Visualizes activity without relying on solution-based chromogens; bypasses compound interference. [2]
Surface-Enhanced Raman Scattering (SERS) Uses a ratiometric Raman signal to monitor dopamine consumption by tyrosinase. High sensitivity and selectivity; uses an internal standard to correct for fluctuations. [6]
Experimental Protocol: MBTH-Coupled Assay

This spectrophotometric method is highlighted as a robust alternative to the direct dopachrome assay [5].

  • Principle: The o-quinone produced by tyrosinase is captured by MBTH to form a pink adduct with high molar absorptivity, which is measured in the visible range [5].
  • Workflow: The following diagram illustrates the key steps in this assay:

G A Tyrosinase + Monophenol Substrate (e.g., 4-hydroxyanisole) B Enzymatic Oxidation A->B C o-Quinone Product B->C D Nucleophilic Attack by MBTH C->D E Stable Pink Adduct D->E F Measure Absorbance (in Visible Range) E->F

  • Key Advantages:
    • The absorbance measurement occurs in the visible spectrum, where neither the enzyme nor typical substrates interfere [5].
    • The adducts are stable and the method can be used across a wider pH range (4.0 to 5.5), making it suitable for enzymes from various sources [5].
    • It has been shown to be effective for measuring monophenolase activity with high sensitivity [5].

Key Recommendations for Your Research

  • Validate Your Findings: Do not rely solely on the direct spectrophotometric assay at 475 nm when working with novel compounds like this compound. The risk of interference is high [1].
  • Use Orthogonal Methods: Always confirm your inhibitory findings using a method based on a different principle, such as oxygen consumption [1].
  • Choose the Right Substrate: If you continue with spectrophotometry, consider using the MBTH-coupled method with an optimized substrate like 4-hydroxyanisole, which has been reported to offer high sensitivity and lower limits of detection [5].

References

optimizing storage conditions for Tyrosinase-IN-3 stock solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Tyrosinase Inhibitors in Solution

A key study on kojic acid-aromatic aldehydes (compound 6j), a potent tyrosinase inhibitor, provides relevant stability data for a similar compound in DMSO solution [1].

Table 1: Stability of a Tyrosinase Inhibitor (Compound 6j) in DMSO Solution

Time Period Storage Temperature Result
7 days -20°C Remained stable (No significant degradation)
7 days 25°C Decomposed

This suggests that low-temperature storage (e.g., -20°C to -80°C) is critical for maintaining the integrity of similar tyrosinase inhibitor stock solutions.

General Best Practices for Enzyme and Protein Stock Storage

While direct data on Tyrosinase-IN-3 is unavailable, general principles for handling sensitive biochemicals can be applied.

  • Temperature: For long-term storage, -80°C is recommended. For short-term or frequently accessed stocks, -20°C is acceptable [1] [2].
  • Freeze-Thaw Cycles: Minimize repeated freezing and thawing. Aliquot the stock solution into single-use volumes to maintain stability [2].
  • Moisture: Protect DMSO solutions from moisture absorption, as water can promote decomposition. Ensure containers are tightly sealed.

Experimental Protocol: Verifying Stock Solution Stability

To ensure your this compound stock remains active, you can establish an in-house verification protocol.

Workflow for Preparing and Verifying Tyrosinase Inhibitor Stock Solutions

Start Prepare Stock Solution A Aliquot into single-use vials Start->A B Store at recommended temperature (e.g., -80°C) A->B C Thaw aliquot for testing B->C D Perform Tyrosinase Activity Assay C->D E Compare IC50 value to baseline D->E F Stable Stock Solution E->F IC50 unchanged G Investigate: Potential Degradation E->G IC50 increased

Materials and Reagents

  • Tyrosinase (e.g., from mushroom)
  • Substrate (e.g., L-DOPA)
  • Appropriate buffer (e.g., 0.05 M phosphate buffer, pH 6.5)
  • Spectrophotometer

Procedure

  • Assay Setup: Follow a standard tyrosinase activity assay protocol. In brief, the assay mixture contains buffer, substrate (L-DOPA), the enzyme, and an inhibitor (your this compound stock solution) [1] [2].
  • Activity Measurement: Monitor the change in absorbance at 475 nm (associated with the formation of dopaquinone) over time [2].
  • IC50 Calculation: The unit of tyrosinase activity is defined as the amount of enzyme that catalyzes the formation of 1 μmole of o-dopaquinone per minute under standard assay conditions. Calculate the percentage inhibition for different concentrations of your stock solution to determine the IC50 value (the concentration that inhibits 50% of enzyme activity) [1].
  • Stability Verification: Compare the IC50 value of a newly prepared stock solution with the IC50 value of an aliquot that has been stored. A significant increase in the IC50 value indicates a loss of potency and potential degradation of the stock [1].

Key Takeaways and Management Suggestions

  • Immediate Action: Given the decomposition of similar compounds at room temperature, ensure this compound stock solutions are stored at -20°C or lower immediately after preparation and aliquoted to minimize freeze-thaw cycles.
  • Establish a Baseline: Upon receiving or synthesizing the compound, determine and record its initial biological activity (e.g., IC50) as a critical reference point for future stability checks.
  • Monitor Over Time: Periodically re-test the activity of stored aliquots against your baseline to establish the compound's specific stability profile in your laboratory conditions.

References

strategies to prevent Tyrosinase-IN-3 aggregation in biological assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tyrosinase & Inhibition Assays

Tyrosinase is a copper-containing enzyme that is the rate-limiting enzyme in the melanin synthesis pathway [1] [2]. It catalyzes two main reactions: the hydroxylation of tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity) [1]. Inhibiting this enzyme is a key strategy in developing treatments for hyperpigmentation and other dermatological disorders.

The schematic below illustrates the core workflow for a tyrosinase inhibition assay, which is fundamental to evaluating compounds like Tyrosinase-IN-3.

workflow start Prepare Reaction Mixture step1 Pre-incubate Inhibitor with Tyrosinase start->step1 step2 Add Substrate (L-DOPA/Tyrosine) step1->step2 step3 Incubate to Allow Reaction step2->step3 step4 Measure Dopachrome Formation at 475-500 nm step3->step4 end Analyze IC50 step4->end

A common point of failure in this workflow, as indicated by your concern about aggregation, is during the pre-incubation and reaction steps, where poor solubility of an inhibitor can lead to its precipitation and invalidate the results.

Troubleshooting Guide: Preventing Compound Aggregation

Aggregation of a small molecule in a biological assay can lead to false positives, inconsistent results, and an underestimation of its potency. The following table outlines common issues and verified solutions.

Problem & Symptoms Root Cause Solution & Preventive Measures

| Precipitation/Haze: Solution turns cloudy; inconsistent IC50 values between runs. | Poor Aqueous Solubility: Compound precipitates out of aqueous buffer. | Use Co-solvents: Use DMSO, but keep final concentration ≤1% v/v to avoid enzyme denaturation [3] [4]. Add Detergents: Use non-ionic detergents like Tween-20 or Triton X-100 at 0.01-0.1%. Use Solubilizing Agents: Include BSA (0.1-1 mg/mL) or cyclodextrins in the assay buffer. | | Time-Dependent Activity Loss: Inhibition decreases with longer pre-incubation. | Compound Instability: Molecule degrades or forms inactive aggregates over time in assay buffer. | Fresh Preparation: Always prepare a fresh stock solution before the assay. Limit Pre-incubation: Keep pre-incubation time with the enzyme short and consistent (e.g., 10-15 min) [3]. Optimize Buffer: Adjust pH; check for incompatible buffer components. | | High Background/Noise: Abnormal absorbance shifts; poor dose-response curve. | Non-Specific Binding: Compound adsorbs to tube walls or equipment. | Use Silanized Tubes: Use low-binding tubes and plates. Include Carrier Proteins: BSA (0.1 mg/mL) can reduce surface binding. |

Validated Experimental Protocol for Inhibitor Screening

The protocol below, synthesized from recent studies, incorporates steps to minimize aggregation issues and has been used to identify potent tyrosinase inhibitors [3] [4].

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against mushroom tyrosinase.

Materials:

  • Enzyme: Mushroom tyrosinase (e.g., from Agaricus bisporus).
  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
  • Buffer: Phosphate buffer (0.1 M, pH 6.8).
  • Positive Control: Kojic acid or arbutin.
  • Test Compound: this compound (prepare a 10 mM stock in DMSO).
  • Equipment: Microplate reader, 96-well plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute this series further in phosphate buffer (containing 0.1% BSA, w/v) to the desired testing concentrations, ensuring the final DMSO concentration is 1% or less.
  • Pre-incubation: In a 96-well plate, mix 70 µL of phosphate buffer, 10 µL of the diluted test compound (or buffer for the control), and 20 µL of mushroom tyrosinase solution (final activity ~30 U/mL). Incubate the mixture at 37°C for 15 minutes.
  • Initiate Reaction: Add 100 µL of L-DOPA substrate (final concentration 0.5 mM) to each well to start the reaction.
  • Measurement: Immediately transfer the plate to a microplate reader and monitor the increase in absorbance at 475 nm (corresponding to dopachrome formation) every minute for 10-15 minutes at 37°C.
  • Data Analysis: Calculate the reaction velocity (ΔA/min) for each well. Plot the percentage of enzyme activity inhibition against the logarithm of the compound concentration and fit the data with a non-linear regression curve to determine the IC₅₀ value.

Advanced Strategies & Validation FAQs

Q1: How can I confirm that my compound is not aggregating in the assay? The most straightforward method is a light scattering test. After preparing your compound in the final assay buffer (without enzyme or substrate), measure the absorbance at 500-600 nm. A significant increase in absorbance compared to the buffer blank indicates light scattering due to particle formation and confirms aggregation.

Q2: Our compound shows good IC₅₀, but cellular activity is weak. Could aggregation be the cause? Yes, this is a classic symptom. The assay buffer might sufficiently solubilize the compound, but the different environment of the cell culture medium (e.g., different pH, salt composition, serum proteins) can cause it to precipitate. To address this:

  • Re-test in Cellular Lysis: Confirm that the compound remains active against tyrosinase in a crude cellular extract.
  • Use Microscopy: If the compound is fluorescently tagged, check for punctate or irregular distribution in cells, which can indicate aggregation.

Q3: Are there computational methods to predict aggregation propensity early on? While not a replacement for experimental validation, you can analyze the chemical structure. Compounds with high lipophilicity (calculated LogP > 5), planar rigid structures, and certain aromatic ring systems are more prone to form aggregates. Early-stage physicochemical property screening can help flag potential issues.

References

overcoming substrate competition issues with Tyrosinase-IN-3

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Substrate Competition & Inhibition

Substrate competition occurs when an inhibitor and the enzyme's natural substrate (like L-tyrosine or L-DOPA) both vie for access to the same active site. The nature of your inhibitor's binding mode dictates the strategy for overcoming this issue [1].

The table below summarizes the core concepts of tyrosinase inhibition relevant to troubleshooting substrate competition.

Concept Description Relevance to Substrate Competition
Tyrosinase Active Site [2] [3] A dinuclear copper center (CuA and CuB) where catalysis occurs. Both monophenol (e.g., L-tyrosine) and diphenol (e.g., L-DOPA) substrates bind identically towards CuA [3]. Explains why competition happens; the substrate and many inhibitors target the same precise location.
Competitive Inhibition [1] Inhibitor binds only to the enzyme's active site, directly competing with the substrate. Characterized by an increase in apparent ( K_m ) with no change in ( V_{max} ). High substrate concentrations can outcompete and reverse the inhibition.
Mixed Inhibition [1] Inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site different from the active site. Characterized by a change in both ( K_m ) and ( V_{max} ). Not purely reliant on active-site competition; substrate addition may not fully restore activity.

Troubleshooting Guide & FAQs

Here is a question-and-answer format you can adapt for your technical support center.

FAQ 1: In my activity assays, the inhibition of Tyrosinase-IN-3 seems to be overcome at high substrate concentrations. What does this mean?

  • Interpretation: This is a classic signature of competitive inhibition [1]. It indicates that this compound and the substrate (L-tyrosine or L-DOPA) are mutually exclusive in their binding to the enzyme's active site.
  • Actionable Steps:
    • Confirm Kinetics: Perform enzyme kinetics experiments (e.g., Lineweaver-Burk plot). A competitive inhibitor will cause the lines for different inhibitor concentrations to intersect on the y-axis [1].
    • Optimize Assay Order: If the inhibitor is competitive, pre-incubate the enzyme with the inhibitor before adding the substrate. This allows the inhibitor to occupy the active site first, potentially enhancing its inhibitory effect.

FAQ 2: How can I confirm the binding mode of this compound and distinguish it from a competitive inhibitor?

  • Interpretation: A purely competitive mechanism might be limiting. Exploring mixed or allosteric inhibition can be beneficial.
  • Actionable Steps:
    • Conformational Studies: Use Circular Dichroism (CD) Spectroscopy to detect if this compound induces structural changes in the tyrosinase protein, which can suggest binding outside the active site [4].
    • Molecular Docking: Perform in silico molecular docking simulations. This can predict whether this compound binds to the copper-containing active site or an allosteric site. For example, some non-competitive inhibitors bind to an allosteric site [5], while a mixed inhibitor like Kojic Acid binds to both the active site and a peripheral site [1].
    • Advanced Kinetic Analysis: Conduct a detailed Dixon plot analysis to calculate the inhibition constants ((K_i) and (K_{is})). A mixed inhibitor will affect both constants, providing quantitative evidence of its binding mode [4] [1].

FAQ 3: The potency of this compound varies significantly between my monophenolase (L-tyrosine) and diphenolase (L-DOPA) assays. Why?

  • Interpretation: This is a known phenomenon for some tyrosinase inhibitors and is related to the enzyme's complex reaction cycle. The met form of tyrosinase (which makes up most of the enzyme in solution) can only react with diphenols, not monophenols [1].
  • Actionable Steps:
    • When using L-tyrosine as a substrate, the system requires a trace amount of a diphenol (like L-DOPA) to initiate the catalytic cycle. The presence of an inhibitor can interfere with this process.
    • Always standardize your assay conditions and clearly state which substrate (monophenol or diphenol) was used when reporting IC₅₀ values, as they are not directly comparable.

Experimental Workflow for Mechanism Elucidation

The following diagram maps out a logical pathway to diagnose and address substrate competition issues based on the strategies discussed.

workflow Start Observed Substrate Competition Issue Kinetics Perform Enzyme Kinetics Start->Kinetics Competitive Competitive Inhibition Pattern Kinetics->Competitive Mixed Mixed Inhibition Pattern Kinetics->Mixed Action1 Pre-incubate enzyme with inhibitor Competitive->Action1 Action2 Investigate allosteric binding potential Mixed->Action2 Goal Defined Inhibition Mechanism & Optimized Protocol Action1->Goal Method1 Molecular Docking Simulations Action2->Method1 Method2 Circular Dichroism (CD) Spectroscopy Action2->Method2 Method1->Goal Method2->Goal

Key Experimental Protocols

1. Enzyme Kinetic Analysis to Determine Inhibition Mode [1]

  • Objective: To determine if this compound is a competitive, non-competitive, or mixed inhibitor.
  • Method:
    • Measure the initial velocity of the tyrosinase reaction (using L-tyrosine or L-DOPA) at several different substrate concentrations.
    • Repeat these measurements for 3-4 different concentrations of this compound, including a zero-inhibitor control.
    • Plot the data as a Lineweaver-Burk plot (1/v vs. 1/[S]).
    • Interpretation:
      • Lines intersect on the y-axis: Competitive Inhibition.
      • Lines intersect on the x-axis: Uncompetitive Inhibition.
      • Lines intersect in the second quadrant: Mixed Inhibition.

2. Molecular Docking Simulation [5] [4]

  • Objective: To predict the binding pose and binding site of this compound within the tyrosinase protein.
  • Method:
    • Obtain a 3D crystal structure of tyrosinase (e.g., from the Protein Data Bank, PDB code: 2Y9X is used for mushroom tyrosinase [4]).
    • Prepare the protein and the ligand (this compound) structure for docking (add hydrogens, assign charges).
    • Define a docking grid. Typically, one box is centered on the known catalytic copper site, and a larger box can be used to search for allosteric sites.
    • Run the docking simulation using software like AutoDock Vina.
    • Analyze the results. A binding pose where this compound directly coordinates or is in close proximity to the copper ions suggests competitive behavior. A pose in a distal pocket suggests an allosteric (non-competitive) mechanism.

References

improving Tyrosinase-IN-3 penetration in skin model systems

Author: Smolecule Technical Support Team. Date: February 2026

Penetration Enhancement Strategies

The table below summarizes key methods to improve the skin penetration of active compounds, which can be applied to tyrosinase inhibitors like Tyrosinase-IN-3.

Method Description & Rationale Key Supporting Findings
Nanoparticle (NP) Carriers [1] Use of engineered nanocarriers for targeted delivery. Penetration depth and pathway can be tuned by NP properties and formulation. A 2025 model achieved 95% accuracy in predicting NP skin penetration. Hair follicle diameter is the most critical factor. Emulsions/oil-based media favor intercellular & transappendageal routes [1].
Chemical Penetration Enhancers [1] Use of passive chemical agents (e.g., alcohols, sulfoxides, urea) to disrupt the stratum corneum's structure. Enhancers can decrease lipid bilayer viscosity, extract intercellular lipids, increase skin hydration, or alter structural proteins to improve permeation [1].
Formulation Optimization Selecting a base formulation with inherent penetration-enhancing properties. Research shows the vehicle itself dictates the primary penetration pathway, which is critical for designing effective topical products [1].
Drug Repurposing & AI-Driven Design [2] [3] Investigating existing drugs or using AI to design new inhibitors with favorable skin permeability profiles. A 2025 study identified FDA-approved drugs (e.g., rhodanine-3-propionic acid) as potent tyrosinase inhibitors with markedly better skin permeability than arbutin [2].

Experimental Protocols for Validation

Once an enhancement strategy is employed, these methodologies can validate its effectiveness.

Visualizing Penetration: Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful, non-invasive technique for visualizing the penetration and localization of fluorescently-labeled compounds within the skin without physical sectioning [4].

Detailed Workflow:

  • Sample Preparation: Apply your fluorescently-tagged this compound formulation to ex vivo skin models (e.g., human, porcine, or reconstructed epidermis).
  • Image Acquisition:
    • Acquire a z-series of high-resolution optical sections at successive depths (e.g., every 1-5 µm) from the stratum corneum down into the viable epidermis/dermis.
    • To generate cross-sectional (xz-plane) views, draw a line across a region of interest in the surface image and compile the data from all successive z-sections [4].
  • Data Analysis: Reconstruct 3D images from the z-stack to analyze the distribution, depth, and primary pathways (intercellular, intracellular, or transappendageal) of the compound.

The following diagram illustrates the core principle of how CLSM generates sharp images and cross-sections:

CLSM_Workflow Start Start: Sample with Fluorescent Probe Laser Laser Excitation (Focused Spot) Start->Laser Pinhole Detection Pinhole (Blocks Out-of-Focus Light) Laser->Pinhole Detector Photomultiplier Tube (Detects Signal) Pinhole->Detector Image Single In-Focus Optical Section Detector->Image ZStack Z-Series Acquisition (Multiple Depths) Image->ZStack Reconstruction 3D Reconstruction & Analysis ZStack->Reconstruction

Quantifying Inhibitory Activity: Tyrosinase Inhibition Assay

This standard biochemical assay measures the effectiveness of your inhibitor before and after penetration enhancement efforts [2] [5].

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add:
    • Phosphate Buffered Saline (PBS) (pH 6.8)
    • Test Sample (e.g., your inhibitor, dissolved in a suitable solvent)
    • L-Tyrosine solution (substrate, e.g., 0.5 mg/mL in PBS) [5].
  • Pre-incubation: Mix and incubate at 37°C for 10 minutes.
  • Reaction Initiation: Add mushroom tyrosinase solution (e.g., 20 µL of 500 U/mL) [5].
  • Kinetic Measurement: Incubate at 37°C for a set time (e.g., 15-30 min) and monitor the increase in absorbance at 475 nm (which corresponds to dopachrome formation) using a microplate reader [5].
  • Calculation:
    • Calculate the percentage inhibition using the formula: Inhibition % = [1 - (A_sample - A_sample_control) / (A_control - A_control_blank)] × 100%
    • Determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) by testing a range of inhibitor concentrations [2] [6].

Frequently Asked Questions (FAQ)

Q1: Our this compound shows excellent IC₅₀ in solution but fails in cell-based assays. What could be wrong? A: This is a classic sign of poor skin permeability. The compound may not be effectively crossing the stratum corneum to reach melanocytes. Consider reformulating using nanoparticle systems or chemical penetration enhancers to facilitate delivery [1].

Q2: What is the best ex vivo skin model for penetration testing? A: According to a comprehensive 2025 in-silico model, pig and rabbit skin are the most suitable models for simulating human skin in nanoparticle penetration studies. The model identified hair follicle diameter as a dominant factor, and these species closely mimic human skin in this regard [1].

Q3: How can we determine if our compound is penetrating through skin lipids or hair follicles? A: CLSM is the key technique. By analyzing xz-cross-sections and 3D reconstructions, you can visually identify the primary route. Furthermore, the formulation medium gives clues: emulsions and oil-based media tend to favor the intercellular and transappendageal (follicular) routes, while aqueous media favor the intracellular route [1].

Q4: Are there computational methods to predict skin penetration before synthesis? A: Yes, AI and machine learning are increasingly used in this field. You can develop ligand-based models to predict biological activity and permeability, or use structure-based molecular docking to screen for compounds with high binding affinity to tyrosinase, which can be coupled with assessments of favorable physicochemical properties for skin penetration [2] [3].

References

Tyrosinase-IN-3 vs kojic acid potency and efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Kojic Acid Profile and Benchmarking Data

The table below summarizes key data for kojic acid, which serves as a common benchmark in tyrosinase inhibition studies.

Parameter Kojic Acid (Standard Reference)
IC₅₀ (Mushroom Tyrosinase) 26.090 µM [1]
Inhibition Mechanism Mixed-type inhibitor; chelates copper ions in the enzyme's active site [2] [3]
Key Limitations Cytotoxicity, chemical instability, low lipophilicity, skin irritation potential; restricted in the EU [1]
Research Innovations Development of hybrid molecules (e.g., Kojic acid-triazole hybrids) to improve potency and safety [1]

Recent studies focus on creating synthetic derivatives to overcome kojic acid's limitations. For instance, a 2025 study reported a novel kojic acid-triazole hybrid (compound 13t) with an IC₅₀ of 1.363 µM, making it over 19 times more potent than kojic acid [1]. This highlights the ongoing progress in this field.

Experimental Protocols for Tyrosinase Inhibition

The methodology for evaluating tyrosinase inhibitors typically involves the following key steps, which would be applicable for comparing any new compound like Tyrosinase-IN-3 against a standard.

cluster_1 Initial Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis Start Experimental Workflow for Tyrosinase Inhibition Assay A1 Prepare test compound solutions Start->A1 A2 Prepare mushroom tyrosinase enzyme solution A1->A2 A3 Prepare L-DOPA substrate solution A2->A3 B1 Mix compound, enzyme, and substrate A3->B1 B2 Incubate mixture at 25°C B1->B2 B3 Measure dopachrome formation at 475 nm using spectrophotometer B2->B3 C1 Calculate enzyme activity rate for each compound concentration B3->C1 C2 Determine IC₅₀ value from dose-response curve C1->C2 C3 Perform kinetic analysis (Lineweaver-Burk plot) C2->C3

  • Enzyme Source: The assay commonly uses purified mushroom tyrosinase (Agaricus bisporus), with L-DOPA as the substrate [1] [4].
  • Key Steps:
    • The test compound is mixed with the enzyme and buffer.
    • The reaction is initiated by adding the substrate L-DOPA.
    • The rate of reaction is measured by tracking the formation of dopachrome, a colored product, using a spectrophotometer at 475 nm [1] [5].
  • Data Interpretation:
    • IC₅₀ Calculation: The concentration causing a 50% reduction in enzyme activity is calculated from a dose-response curve [1].
    • Mechanism Elucidation: The inhibition mechanism (competitive, non-competitive, mixed-type) is determined using Lineweaver-Burk plots and calculating inhibition constants (Ki) [1].

How to Locate Specific Compound Data

Since "this compound" was not found, here are targeted strategies to locate the information you need:

  • Check Specialized Databases: Search for "this compound" on scientific chemical vendor websites (e.g., MedChemExpress, Selleckchem, Tocris) or patent databases. These are often the first places where such research compounds are listed, along with their biological data.
  • Refine Literature Search: Use PubMed, Google Scholar, or SciFinder with more specific queries. Try searching for the compound's specific chemical name or structure (e.g., "imidazo[1,2-a]imidazol-5-one tyrosinase inhibitor") in addition to its commercial code name.
  • Review Recent Publications: The search results indicate that research is moving toward hybrid molecules and computer-aided drug design [1] [3]. Examining recent review articles on tyrosinase inhibitors could provide leads on the most promising new compound classes, which may include this compound.

References

Experimental Methods for Profiling Tyrosinase Family Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental protocols cited in current research for assessing the activity and selectivity of compounds against melanogenic enzymes [1].

Assay Type Measured Parameter Typical Experimental Setup
Enzymatic Assay Tyrosinase Inhibitory Activity Incubation of enzyme with inhibitor and substrate (e.g., L-tyrosine or L-DOPA), followed by spectrophotometric measurement of product (e.g., dopachrome) at 475-490 nm [1].
Cellular Melanin Content Melanin Production in Cells Treatment of cultured human melanocytes with the inhibitor; cell lysis and solubilization of melanin in hot alkali (e.g., 1M NaOH with 10% DMSO); measurement of absorbance at 405-410 nm [1].
Cytotoxicity (MTT) Assay Cell Viability / Biocompatibility Treatment of cells with a range of inhibitor concentrations for 24h; addition of MTT reagent; measurement of formazan crystal formation via absorbance at 490-570 nm [1].
Molecular Docking Binding Affinity & Interaction Mode Computational simulation of the inhibitor's interaction with the enzyme's crystal structure (e.g., PDB ID: 5M8M for human tyrosinase) to analyze binding energy and key residue interactions [1].

The Melanogenesis Pathway and Key Enzymes

To profile selectivity against TYRP-1 and TYRP-2, it's crucial to understand their distinct roles in the melanin synthesis pathway alongside the primary enzyme, tyrosinase (TYR). The following diagram illustrates this process and the specific functions of each enzyme.

melanogenesis Melanogenesis Pathway and Key Enzymes L_Tyrosine L_Tyrosine L_DOPA L_DOPA L_Tyrosine->L_DOPA Hydroxylation TYR TYR L_Tyrosine->TYR Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation L_DOPA->TYR Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome Eumelanin Eumelanin Dopachrome->Eumelanin Tautomerization & Oxidation TYRP2 TYRP2 Dopachrome->TYRP2 TYRP1 TYRP1 Eumelanin->TYRP1

As shown in the pathway:

  • Tyrosinase (TYR): This is the central and rate-limiting enzyme that catalyzes the first two steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone [2] [3] [4].
  • TYRP-1 (Tyrosinase-Related Protein 1): Its primary function is the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the later stages of eumelanin (black/brown pigment) synthesis [4].
  • TYRP-2 (Dopachrome Tautomerase): This enzyme catalyzes the tautomerization of dopachrome to DHICA [4]. It is not a tyrosinase inhibitor target in the traditional sense, as it lacks tyrosine hydroxylase activity.

How to Proceed with Your Research

Since the specific data for "Tyrosinase-IN-3" is not available in the public domain, here are concrete steps you can take to advance your project:

  • Consult Specialized Databases: Search chemical and pharmacological databases like PubChem, ChEMBL, or BindingDB using the compound's canonical SMILES or InChI key. These platforms sometimes contain bioactivity data against various targets that is not found in general literature searches.
  • Review Patent Literature: Novel inhibitor compounds are often disclosed in patents before appearing in journal articles. A search through patent databases (e.g., Google Patents, USPTO, Espacenet) might yield the selectivity profile you are looking for.
  • Establish Your Own Assays: Using the experimental methods outlined above, you can profile the compound yourself. A comprehensive selectivity assessment would involve performing enzymatic assays not just on TYR, but also on purified TYRP-1 and TYRP-2 proteins under the same conditions.

References

Comparative IC₅₀ Values of Selected Tyrosinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Reported IC₅₀ Value (Enzyme Type) Key Experimental Notes
KT-939 (Novel compound) 0.07 µM (Human TYR) [1] ~4-fold more potent than Thiamidol; also reduced melanin in human melanocytes (IC₅₀ = 0.36 µM) [1]
BID3 ((E)-benzylidene-1-indanone derivative) 0.034 µM (Monophenolase, Mushroom TYR) [2] Kinetic studies showed mixed-type inhibition; molecular docking suggested binding to catalytic and allosteric sites [2]
Rhodanine-3-propionic acid (ML-identified) 0.7349 mM (Mushroom TYR) [3] More potent than arbutin (IC₅₀ = 38.37 mM) in the same study [3]
I6 (3-hydroxy-4-pyridinone derivative) 16 µM (Monophenolase, Mushroom TYR) [4] Identified as a promising, potentially safer inhibitor in a study of 12 novel compounds [4]
Kojic Acid (Common reference) Varies widely (e.g., 10–300 µM on Mushroom TYR) [5] [6] Potency varies significantly; binds strongly to mushroom TYR (Ki = 4.3 µM) but weakly to human TYR (Ki = 350 µM) [6]

Key Experimental Protocols for Tyrosinase Inhibition

The validation of an inhibitor's potency and mechanism typically involves a combination of biochemical and cellular assays.

  • In Vitro Tyrosinase Inhibition Assay: This is the standard primary screen. The protocol generally involves incubating the enzyme (often from mushroom source, Agaricus bisporus) with the inhibitor and a substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity). The rate of the enzymatic reaction is measured spectrophotometrically by tracking the formation of the colored product, dopachrome, at 475-492 nm. The IC₅₀ is then calculated from the concentration-response curve [7] [5] [4].
  • Cellular Melanin Content Assay: To confirm activity in a biological system, inhibitors are tested on melanocyte cell lines (e.g., MNT-1 human melanoma cells, B16-F10 murine melanoma cells). After treatment, intracellular melanin is typically extracted and quantified by measuring absorbance, often at 405 nm, and compared to untreated controls [1] [8].
  • Kinetic Studies: To determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed-type), enzyme activity is measured at various substrate and inhibitor concentrations. Data are analyzed using Lineweaver-Burk or Dixon plots to calculate the inhibition constant (Ki) [7] [2].
  • Molecular Docking: Computational simulations are used to predict how an inhibitor binds to the enzyme's active site. This is performed using tyrosinase crystal structures (e.g., from PDB IDs: 2Y9W, 2Y9X for mushroom tyrosinase) and software like Schrödinger Maestro to analyze binding affinities and interaction modes (e.g., π-π interactions with His367, coordination with copper ions) [3] [9] [2].

The following diagram outlines a generalized workflow that integrates modern computational and experimental methods for discovering and validating new tyrosinase inhibitors, as reflected in recent literature.

workflow Start Start: Compound Library ML Machine Learning Screening Start->ML Docking Molecular Docking ML->Docking  Predicted Actives Vitro In Vitro Enzyme Assay (IC50 Determination) Docking->Vitro  High-Scoring Candidates Cell Cellular Assay (Melanin Content) Vitro->Cell  Potent Inhibitors Kinetic Kinetic Analysis (Ki, Mechanism) Cell->Kinetic  Active in Cells Validated Validated Inhibitor Kinetic->Validated

Important Considerations for Your Research

When comparing data or designing your own validation guides, please keep the following points in mind:

  • Critical Distinction: Source of Enzyme - A significant factor causing variability in reported IC₅₀ values is the source of the tyrosinase. Mushroom tyrosinase is commonly used due to its low cost and availability, but it has structural differences from human tyrosinase. An inhibitor highly potent against the mushroom enzyme may be much less effective against the human enzyme, a phenomenon noted with kojic acid and other compounds [5] [6] [1]. Always note which enzyme was used in experiments.
  • Purity of Enzyme Preparation - Commercial mushroom tyrosinase preparations can contain contaminants like laccase or glycosidases, which can interfere with the assay and affect IC₅₀ results. The degree of interference depends on the specific inhibitor being tested [5].
  • Look for Integrated Approaches - The most compelling studies, as shown in the workflow, use a multi-faceted approach, combining in silico predictions with robust in vitro and cellular validations to build a strong case for an inhibitor's efficacy [3] [9].

References

Tyrosinase-IN-3 comparative molecular docking with known inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Tyrosinase Inhibition Data

The following table summarizes experimental data for several notable tyrosinase inhibitors identified in the recent literature.

Inhibitor Name Tyrosinase Type IC₅₀ Value Inhibition Type / Binding Affinity Key Interactions (from Molecular Docking)
Compound 5c [1] Mushroom (2Y9X) 0.0020 ± 0.0002 µM Competitive, Reversible (Ki = 0.0072 µM) H-bond with Asn260 (close to Cu ions) and Asn81 [1]
KT-939 [2] Human (hTYR) 0.07 µM Not Specified Not detailed in abstract; shown to be potent and safe in clinical study [2]
Oxyresveratrol [3] Natural (Source not specified) 4.02 ± 0.46 µM Not Specified H-bonds and hydrophobic interactions with key residues [3]
Rhodanine-3-propionic acid [4] Mushroom 0.7349 mM Strong binding affinity Metal ion coordination and π–π interactions at the active site [4]
Kojic Acid [1] [3] Mushroom / Natural 16.69 ± 2.8 µM [1] / 461.79 ± 11.34 µM [3] Competitive / Reference Standard Often used as a positive control for comparison [1] [4] [3]
Arbutin [1] Mushroom 191.17 ± 5.5 µM Reference Standard Often used as a positive control for comparison [1] [4]

Detailed Experimental Protocols

To ensure the reproducibility of the data cited, here is a detailed breakdown of the common experimental methodologies used in the studies.

  • 1. In Vitro Tyrosinase Inhibition Assay

    • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, typically by monitoring the conversion of a substrate like L-tyrosine or L-DOPA into its corresponding quinone, which is detected spectrophotometrically [5].
    • Procedure: A standard reaction mixture includes phosphate buffer (pH 6.8), mushroom tyrosinase solution, and the test compound at various concentrations. The reaction is initiated by adding the substrate (L-DOPA). The formation of dopachrome is measured by the increase in absorbance at 475-490 nm. The IC₅₀ value (concentration causing 50% inhibition) is calculated from the dose-response curve [1] [3].
    • Controls: Kojic acid or arbutin are routinely used as positive controls to benchmark the potency of new inhibitors [1] [4].
  • 2. Enzyme Kinetics

    • Purpose: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
    • Procedure: The initial rate of the tyrosinase reaction is measured at various substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor. Data are plotted on Lineweaver-Burk (double-reciprocal) plots.
    • Analysis: A competitive inhibitor will cause the lines on the Lineweaver-Burk plot to intersect on the y-axis, indicating that the inhibitor binds to the enzyme's active site, competing with the substrate. The dissociation constant (Ki) is then determined from a secondary plot, such as a Dixon plot [1].
  • 3. Molecular Docking

    • Objective: To predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (tyrosinase) and to identify key molecular interactions.
    • Workflow: The process involves preparing the protein structure (often PDB ID: 2Y9X for mushroom tyrosinase) and the ligand, defining the active site, and using computational algorithms to generate and score potential binding poses [1] [4] [6]. The following diagram illustrates the general workflow:

    docking_workflow PDB Protein Data Bank (PDB) Prep Structure Preparation (Remove water, add hydrogens, assign charges) PDB->Prep Site Active Site Definition Prep->Site Dock Molecular Docking (Generate and score binding poses) Site->Dock Analysis Interaction Analysis (H-bonds, hydrophobic, π-stacking) Dock->Analysis

    Diagram 1: A generalized workflow for molecular docking studies, commonly used to investigate tyrosinase inhibitors.

  • 4. Molecular Dynamics (MD) Simulations

    • Purpose: To assess the stability of the protein-ligand complex under simulated physiological conditions and to validate docking results over time.
    • Procedure: The docked complex is placed in a solvated box with ions. Simulations are run for tens to hundreds of nanoseconds, allowing the study of conformational changes and the stability of key interactions identified in docking [3].

Research Implications and Future Directions

The methodologies and data presented are central to modern inhibitor discovery.

  • The hTYR vs. mTYR Challenge: A critical consideration is the significant structural difference between human tyrosinase (hTYR) and commonly used mushroom tyrosinase (mTYR), with only 22-24% amino acid sequence homology [2]. Many potent mTYR inhibitors show markedly reduced potency against hTYR, highlighting the importance of validating hits against the human enzyme [2].
  • Integrated Approaches: The most robust studies combine in silico (docking, dynamics, machine learning) and in vitro techniques to identify and validate new inhibitors, as demonstrated by the discovery of KT-939 and others [2] [4] [6].

References

Tyrosinase-IN-3 structure-activity relationship analysis

Author: Smolecule Technical Support Team. Date: February 2026

General SAR Principles of Tyrosinase Inhibitors

The table below summarizes key structural properties and their influence on tyrosinase inhibitory activity, derived from studies on peptides and small molecules.

Structural Property Effect on Tyrosinase Inhibition Research Basis
Terminal Amino Acids (Peptides) N-terminal: Cysteine preferred; Arginine unfavorable. C-terminal: Tyrosine preferred [1]. Analysis of 128 tyrosinase inhibitory peptides; molecular docking [1].
Hydrophobicity / Polarity Hydrophobic and/or polar neutral properties facilitate/stabilize binding to tyrosinase [1]. Bioinformatics analysis of peptide properties [1].

| Key Binding Interactions | • π–π interaction with His367 • Polar interactions with Asn364, Glu345, Glu203 [2]. | Pharmacophore modeling & molecular docking with human tyrosinase model [2]. | | Metal Chelation | Catechol group with a free 3-OH group can chelate copper ions in the active site [3]. | Molecular dynamics simulations and in vitro assays with catechins [3]. |

Experimental Protocols for Tyrosinase Inhibitor Evaluation

Here are detailed methodologies for key experiments commonly used to establish SAR, as cited in the research.

  • Tyrosinase Inhibition Assay: The inhibitory activity of compounds is typically measured using a spectrophotometric enzyme assay [2]. The protocol involves incubating the compound with tyrosinase and a substrate (commonly L-tyrosine or L-DOPA), then measuring the production of the oxidized dopachrome product at a wavelength of 475-492 nm. The percentage of inhibition is calculated by comparing the reaction rate with the inhibitor to that of a control without the inhibitor. Kojic acid is often used as a positive control [2].

  • Molecular Docking and Dynamics Simulations: These in silico methods predict how an inhibitor binds to the tyrosinase enzyme.

    • Receptor Preparation: The 3D crystal structure of tyrosinase is obtained from a protein database. Water molecules are often removed, and hydrogen atoms are added [3].
    • Ligand Preparation: The 3D structure of the potential inhibitor is optimized using molecular mechanics force fields [3].
    • Docking Simulation: The ligand is docked into the active site of the tyrosinase, and scoring functions are used to evaluate binding affinity and predict the optimal binding pose [2] [3].
    • Molecular Dynamics (MD) Simulation: The stability of the docked complex is assessed by running a MD simulation (e.g., for 100 ns) in a solvated system to simulate physiological conditions [3].

The following diagram illustrates the workflow for identifying and characterizing tyrosinase inhibitors, integrating both computational and experimental approaches:

G Start Start: Identify Potential Inhibitors VS Virtual Screening (ECBS, Structural Similarity) Start->VS Comp Computational Analysis VS->Comp Dock Molecular Docking Comp->Dock MD Molecular Dynamics Dock->MD Exp Experimental Validation MD->Exp Assay Tyrosinase Inhibition Assay Exp->Assay SAR SAR Analysis & Optimization Assay->SAR End Lead Compound Identification SAR->End

References

Tyrosinase-IN-3 in vitro to in vivo correlation studies

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Profiling of Tyrosinase Inhibitors

In vitro studies are the first step in characterizing a tyrosinase inhibitor's potency and mechanism.

Table 1: Example In Vitro Profiling Data for Tyrosinase Inhibitors

Compound / Extract IC₅₀ (In Vitro) Inhibition Type (Kinetics) Binding Affinity / Docking Score Reference Source
Ethyl Acetate fraction (A. numidica) 3.72 ± 1.04 µg/mL [1] Not Specified In silico analysis performed [1] [1]
Compound 1c (Synthetic) 4.70 ± 0.40 µM [2] Competitive [2] Stronger binding than kojic acid to active site [2] [2]
Compound 1j (Synthetic) 11.18 ± 0.54 µM [2] Competitive [2] Stronger binding than kojic acid to active site [2] [2]
Kojic Acid (Standard) 23.18 ± 0.11 µM [2] - - [2]
SPB02402 (New Active) >90% Inhibition at 1 mM [3] Not Specified Pharmacophore Fit Value: 0.92 [3] [3]

Key Experimental Protocols for In Vitro Studies:

  • Enzyme Inhibition Assay: The standard protocol involves incubating the inhibitor with tyrosinase (commonly from the mushroom Agaricus bisporus) and a substrate like L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity). The formation of the colored product, dopachrome, is measured spectrophotometrically at 475-510 nm. The concentration that inhibits 50% of enzyme activity (IC₅₀) is then calculated [1] [4] [2].
  • Kinetic Analysis: To determine the mechanism of action (e.g., competitive, non-competitive), the enzyme kinetics are studied using various substrate concentrations in the presence and absence of the inhibitor. Lineweaver-Burk plots are often used for this analysis [2].
  • Computational Docking: Molecular docking simulations are performed to predict how the inhibitor binds to the active site of tyrosinase. This helps explain the potency and mechanism at a structural level. The active site contains a binuclear copper center coordinated by histidine residues, which is critical for interactions [2] [3] [5].

In Vivo and Preclinical Evaluation

After demonstrating in vitro efficacy, promising candidates are evaluated in living organisms to assess their biological activity and safety.

Table 2: Example In Vivo and Preclinical Profiling Data

Profile Area Key Parameters Example Findings from Literature

| In Vivo Efficacy | - Reduction of melanin content in B16F10 cells

  • Reduction of melanin in animal models | Compounds 1c & 1j significantly reduced melanin production in α-MSH-stimulated B16F10 cells [2]. | | In Vivo Toxicity | - Acute oral toxicity (e.g., OECD Guideline 423)
  • Mortality, body weight, clinical signs
  • Biochemical parameters (liver, kidney)
  • Histopathological examination | A. numidica extracts (2000 mg/kg) caused no mortality but increased liver enzymes (ALT, AST) and induced hepatic/renal tissue necrosis in mice [1]. | | Cytotoxicity | - Cell viability assay (e.g., on B16F10 cells) | Compounds 1c & 1j were not cytotoxic to B16F10 melanoma cells [2]. A. numidica extracts were toxic to Artemia salina larvae [1]. |

Key Experimental Protocols for In Vivo Studies:

  • Cellular Melanogenesis Assay: This test evaluates the inhibitor's ability to reduce melanin production in cultured melanocytes (e.g., B16F10 murine melanoma cells). The cells are often stimulated with α-Melanocyte-Stimulating Hormone (α-MSH) to upregulate melanogenesis. After treatment with the inhibitor, intracellular melanin content is quantified [6] [2].
  • Acute Oral Toxicity Study: This is a standard safety study typically conducted in rodents (e.g., mice) following guidelines like OECD 423. A single high dose (e.g., 2000 mg/kg body weight) is administered, and animals are observed for 14 days for mortality, clinical signs of toxicity, and changes in body weight. Blood and tissue samples are then analyzed for biochemical and histopathological changes [1].

Workflow for Tyrosinase Inhibitor Profiling

The following diagram illustrates the typical workflow for progressing a tyrosinase inhibitor candidate from initial screening to preclinical evaluation.

workflow cluster_invitro In Vitro Phase cluster_insilico In Silico Phase cluster_invivo In Vivo Phase Start Initial Candidate Screening InVitro In Vitro Profiling Start->InVitro Hit Identification InSilico In Silico Analysis InVitro->InSilico Mechanism Insight InVivo In Vivo & Preclinical Studies InVitro->InVivo Promising Candidates IV1 Enzyme Inhibition Assay (IC₅₀ Determination) InVitro->IV1 InSilico->InVivo Lead Optimization IS1 Molecular Docking (Binding Mode Prediction) InSilico->IS1 VV1 In Vivo Efficacy (e.g., Melanin Reduction Model) InVivo->VV1 IV2 Kinetic Analysis (Inhibition Mechanism) IV1->IV2 IV3 Cellular Assays (Melanin Content, Cytotoxicity) IV2->IV3 IS2 Pharmacophore Modeling (Structure-Activity Relationship) IS1->IS2 VV2 Toxicology & Safety (Acute Oral Toxicity Study) VV1->VV2 VV3 ADMET Profiling VV2->VV3

How to Proceed Without Specific Data

Since specific data for Tyrosinase-IN-3 is not available in the current literature, you can take the following steps:

  • Consult Primary Sources: The most reliable data will be in the original patent or research paper where this compound was first synthesized and reported.
  • Contact Suppliers: Companies that sell this compound as a biochemical reagent may have technical data sheets or unpublished in-house data they can share.
  • Conduct New Studies: Using the experimental frameworks outlined above, you can design studies to generate the necessary in vitro and in vivo correlation data for this compound.

References

Tyrosinase-IN-3 binding free energy calculations and validation

Author: Smolecule Technical Support Team. Date: February 2026

Computational Workflow for Binding Free Energy

The process for evaluating a tyrosinase inhibitor typically involves a multi-stage computational workflow, from initial screening to high-accuracy binding affinity calculation. The following diagram illustrates this sequential process.

workflow Start Start: Compound Evaluation ML Machine Learning Screening Start->ML Initial Activity & pIC50 Prediction Docking Molecular Docking ML->Docking Refine Candidate List MD Molecular Dynamics Docking->MD Assess Complex Stability FEA Free Energy Analysis MD->FEA Calculate Binding Affinity Exp Experimental Validation FEA->Exp In Vitro Assay

Summary of Key Computational Methods:

Method Primary Role Key Outputs Considerations
Machine Learning Screening [1] Rapid virtual screening of large compound libraries. Activity prediction (active/inactive), estimated pIC50. Ligand-based; requires large training datasets.
Molecular Docking [2] [3] Predicts binding pose and affinity of a ligand in the protein's active site. Docking score (kcal/mol), binding conformation, key residue interactions. Static view; accuracy depends on scoring function.
Molecular Dynamics (MD) [4] [5] Simulates the dynamic behavior of the protein-ligand complex in a solvated environment. Trajectory stability (RMSD), interaction persistence, binding mode evolution. Computationally expensive; provides time-dependent insights.
Free Energy Calculations [5] [6] Calculates the theoretical binding free energy (ΔG) with high accuracy. MM/PBSA or MM/GBSA binding energy (kcal/mol). Sensitive to force field parameters and sampling [6].

Experimental Validation Protocols

Computational predictions must be validated experimentally. The table below outlines common in vitro techniques used for this purpose.

Method Protocol Summary Key Measured Outcomes
In Vitro Tyrosinase Inhibition Assay [1] [5] Measures the rate of L-DOPA oxidation by tyrosinase in the presence of an inhibitor using spectrophotometry. Half-maximal inhibitory concentration (IC50 in µM or mM).
Kinetics of Inhibition (Dixon Plot) [2] Determines the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing enzyme kinetics at different substrate/inhibitor concentrations. Inhibition constant (Ki), inhibition type.
Circular Dichroism (CD) Spectroscopy [2] Detects changes in the secondary structure of the tyrosinase enzyme upon binding to an inhibitor. Structural changes in tyrosinase, evidence of direct binding.

Key Considerations for Researcher

When planning your study, please consider these critical points based on current literature:

  • Choice of Tyrosinase Structure: A significant challenge is the unavailability of a crystallized human tyrosinase (hTYR) structure. Many studies use the well-characterized mushroom tyrosinase (Agaricus bisporus, PDB ID: 2Y9X) for docking and simulation [4] [2] [3]. Alternatively, the AlphaFold-predicted model of hTYR is now being used to enable more human-specific investigations [7] [3].
  • Beyond Docking Scores: While molecular docking provides a useful initial ranking, it offers a static picture. Molecular Dynamics (MD) simulations are crucial to validate the stability of the docked pose and account for protein flexibility, providing more confidence in the binding mode [4] [5].
  • Correlating Computed and Measured Energy: The binding free energy calculated via methods like MM/PBSA should show a good correlation with the experimentally determined IC50 values. A stronger (more negative) calculated binding energy should generally correspond to a lower (more potent) IC50 [5] [3].

References

Tyrosinase-IN-3 efficacy in 3D skin model compared to 2D culture

Author: Smolecule Technical Support Team. Date: February 2026

The Current State of Research: A Missing Specific Compound

The provided search results include a 2025 study on a novel cyclopeptide, CHP-9, which serves as a good example of how tyrosinase inhibitors are typically evaluated in 2D cultures [1]. However, none of the search results mentioned "Tyrosinase-IN-3," indicating that a direct comparison of its performance in 2D versus 3D models may not be available in the current literature.

The table below summarizes the key findings from the CHP-9 study, which was conducted entirely in a 2D cell culture system [1].

Parameter Experimental Data for CHP-9 (in 2D Culture)
Tyrosinase Inhibition 28.57% at 1% concentration
Melanin Content Reduction Reduced from 30.90 ± 1.13 µg/mL to 23.51 ± 1.14 µg/mL in human melanocytes
Cytotoxicity (Cell Viability) >90% at concentrations up to 2.5 mg/mL
Key Experimental Method MTT assay for cytotoxicity; enzymatic assay for tyrosinase activity; melanin content measurement via optical density

Why 3D Models Are Becoming the Standard

Although data for this compound is lacking, the search results overwhelmingly highlight that 3D skin models provide a more physiologically relevant environment for testing than traditional 2D cultures. The limitations of 2D models create a gap between experimental results and actual human tissue response, which 3D models are designed to bridge [2] [3] [4].

The core differences between these models are summarized in the table below.

Feature 2D Cell Culture 3D Cell Culture (e.g., Skin Equivalents, Spheroids)
Growth Pattern Monolayer on a flat plastic surface [5] [6] Three-dimensional structures (e.g., spheroids, organotypic skin) [5] [3]
Cell Environment & Interactions Highly unnatural; disrupted cell-cell and cell-ECM interactions [5] [7] Mimics in vivo tissue; preserves natural cell-ECM interactions and tissue architecture [3] [4]
Nutrient & Oxygen Access Uniform and unlimited [5] Variable, creating gradients (e.g., hypoxic cores) as in real tissues [5] [6]
Gene Expression & Cell Response Altered morphology, polarity, and gene expression; does not mimic in vivo response well [2] [5] [4] Better mimics in vivo gene expression, drug resistance behavior, and toxicological response [4] [6]
Drug Penetration & Efficacy Can overestimate drug efficacy; lacks barriers to penetration [6] Models the complex process of drug penetration, providing more predictive efficacy data [4] [6]

This diagram illustrates the fundamental structural differences that lead to the functional variations described in the table.

architecture_flow 2D Culture 2D Culture Altered Cell Morphology & Polarity Altered Cell Morphology & Polarity 2D Culture->Altered Cell Morphology & Polarity Disrupted Cell-ECM Interactions Disrupted Cell-ECM Interactions 2D Culture->Disrupted Cell-ECM Interactions Unlimited Nutrient Access Unlimited Nutrient Access Altered Cell Morphology & Polarity->Unlimited Nutrient Access Overestimated Drug Efficacy Overestimated Drug Efficacy Unlimited Nutrient Access->Overestimated Drug Efficacy Altered Gene Expression Altered Gene Expression Disrupted Cell-ECM Interactions->Altered Gene Expression Poor Clinical Translation Poor Clinical Translation Altered Gene Expression->Poor Clinical Translation 3D Culture 3D Culture In Vivo-like Tissue Architecture In Vivo-like Tissue Architecture 3D Culture->In Vivo-like Tissue Architecture Formation of Nutrient/Gradient Zones Formation of Nutrient/Gradient Zones 3D Culture->Formation of Nutrient/Gradient Zones Natural Cell-ECM Interactions Natural Cell-ECM Interactions In Vivo-like Tissue Architecture->Natural Cell-ECM Interactions Predictive Gene Expression Predictive Gene Expression Natural Cell-ECM Interactions->Predictive Gene Expression Realistic Drug Penetration Barriers Realistic Drug Penetration Barriers Formation of Nutrient/Gradient Zones->Realistic Drug Penetration Barriers Clinically Relevant Efficacy Data Clinically Relevant Efficacy Data Realistic Drug Penetration Barriers->Clinically Relevant Efficacy Data

A Path Forward for Your Research

Since specific data on this compound is not available, here are some suggestions for how you might proceed:

  • Verify the Compound Name: Double-check the precise nomenclature for "this compound." It's possible it is known by a different systematic name, code, or chemical identifier in the scientific literature.
  • Broaden the Search: Look for research on tyrosinase inhibitors that belong to the same chemical class or share a similar mechanism of action with this compound. Findings from these related compounds can provide valuable indirect evidence.
  • Consider Experimental Work: The absence of data presents a research opportunity. You could design a study to directly compare this compound in both 2D and 3D models. The 3D wounded skin equivalent (3DWoundSE) model described in one of the search results could be a relevant framework for such an investigation [3].

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

369.15762283 Da

Monoisotopic Mass

369.15762283 Da

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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